1-(3-Acetamidophenyl)-5-mercaptotetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKACOBHZIKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065700 | |
| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14070-48-5 | |
| Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14070-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.462 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS Number: 14070-48-5
This technical guide provides a comprehensive overview of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 14070-48-5 | [1][2][3][4][5] |
| Molecular Formula | C9H9N5OS | [1][5] |
| Molecular Weight | 235.27 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥98% | [1][2][4] |
| Melting Point | 185 - 187 °C | [1] |
| Storage | Room Temperature | [1][2] |
Synthesis
A plausible synthetic route for this compound would likely involve the reaction of 3-acetamidobenzonitrile with a source of azide, followed by the introduction of the mercapto group. The following workflow illustrates a generalized synthesis approach for related tetrazole compounds.
Potential Applications and Biological Activity
This compound is recognized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][6] Its structural features, particularly the tetrazole ring which can act as a bioisostere for a carboxylic acid group, suggest its potential as an active pharmaceutical ingredient (API).[1][6]
The mercapto group enhances its reactivity, making it a valuable intermediate in drug synthesis and development.[1][6] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for its use in creating metal complexes, which have applications in catalysis and material science.[6]
While specific biological data for this compound is limited in publicly available literature, tetrazole derivatives are known to exhibit a wide range of pharmacological activities, including:
Given the prevalence of the tetrazole moiety in numerous marketed drugs, this compound represents a promising scaffold for the development of novel therapeutic agents.
Experimental Protocols for Related Compounds
Detailed experimental protocols for this compound are not currently published. However, the following sections describe general methodologies for assessing the biological activity of related tetrazole compounds, which can be adapted for the evaluation of this specific molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include vehicle control and positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compound against various enzymes.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.
Procedure:
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent or by heat inactivation.
-
Product Quantification: Measure the amount of product formed using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.
Safety Information
This compound is classified as a flammable solid (H228).[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It should be stored at room temperature in a dry, well-ventilated area away from heat and open flames.[1][2]
Conclusion
This compound is a chemical compound with considerable potential as a key intermediate in the development of new pharmaceuticals and agrochemicals. While specific biological data and detailed synthetic protocols are not extensively documented in public sources, its structural analogy to known bioactive tetrazoles suggests it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the biological evaluation of this and related compounds.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. This compound | 14070-48-5 | TCI AMERICA [tcichemicals.com]
- 3. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allgreenchem.lookchem.com [allgreenchem.lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates available data on its structure, synthesis, physical and chemical properties, and reactivity, aiming to serve as a valuable resource for professionals in drug discovery and development.
Chemical Structure and Identification
This compound is a substituted tetrazole derivative characterized by an acetamidophenyl group at the N1 position of the tetrazole ring and a mercapto group at the C5 position.
Systematic IUPAC Name: N-[3-(5-sulfanyl-2H-tetrazol-1-yl)phenyl]acetamide
Tautomerism: It is important to note that 1-substituted-5-mercaptotetrazoles can exist in a tautomeric equilibrium with the corresponding thione form, 1-(3-acetamidophenyl)-1,2,3,4-tetrahydro-5H-tetrazole-5-thione. The predominant tautomer can be influenced by the solvent and physical state.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₅OS | [1][2] |
| Molecular Weight | 235.27 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 185 - 187 °C | [2] |
| Purity | ≥98% (Assay by titration) | [2] |
| CAS Number | 14070-48-5 | [1][2] |
| PubChem CID | 712430 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, a 2023 publication by Benny et al. in the Journal of Molecular Liquids titled "Experimental, computational investigations and biological evaluation on this compound-cytotoxicity MTT assay" likely contains this information.[4][5] For reference, characteristic spectral features of similar tetrazole derivatives are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific NMR data for the title compound is not available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.
Table of Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | ~2.1 | Singlet |
| Aromatic CHs | 7.0 - 8.0 | Multiplets |
| Amide NH | ~10.0 | Singlet |
| Thiol SH | Variable (broad) | Singlet |
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | ~24 |
| Aromatic CHs | 110 - 140 |
| Aromatic C-N (amide) | ~140 |
| Aromatic C-N (tetrazole) | ~135 |
| Tetrazole C5 | ~150 |
| Acetyl C=O | ~169 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.
Table of Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3300 - 3100 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (amide) | 1700 - 1650 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| N-H Bend (amide) | 1550 - 1500 | Medium |
| Tetrazole ring vibrations | 1100 - 900 | Medium |
| C-S Stretch | 700 - 600 | Weak |
Mass Spectrometry (MS)
The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.
Table of Expected Mass Spectrometry Data
| Ionization Mode | Expected [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI+ | 236.05 | Fragments corresponding to loss of acetamido or tetrazole moieties. |
| ESI- | 234.04 | Fragments corresponding to loss of H⁺ and subsequent ring fragmentation. |
Experimental Protocols
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the known synthesis of 1-phenyl-5-mercaptotetrazole.[6] The proposed two-step synthesis starts from 3-aminoacetophenone.
Step 1: Acetylation of 3-aminoacetophenone
-
Dissolve 3-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add an acetylating agent, for example, acetic anhydride or acetyl chloride, dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, N-(3-acetylphenyl)acetamide.
-
Filter, wash the solid with water, and dry to obtain the crude product, which can be purified by recrystallization.
Step 2: Formation of the Tetrazole Ring
-
The synthesis of 1-substituted-5-mercaptotetrazoles is typically achieved from the corresponding isothiocyanate. Therefore, N-(3-acetylphenyl)acetamide would first need to be converted to 3-acetamidophenyl isothiocyanate. This can be achieved by reacting 3-aminoacetophenone with thiophosgene, followed by acetylation. A more direct route may be possible from N-(3-aminophenyl)acetamide.
-
Alternatively, adapting the procedure for 1-phenyl-5-mercaptotetrazole, one could start with 3-aminoacetophenone, convert it to the corresponding dithiocarbamate, and then react with sodium azide.[6]
-
A more general and likely applicable method involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide in a suitable solvent like water or DMF.
-
Add sodium azide to a solution of 3-acetamidophenyl isothiocyanate in water.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the mercapto group, the tetrazole ring, and the acetamidophenyl substituent.
-
Mercapto Group: The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This allows for S-alkylation and S-acylation reactions to introduce various substituents at the sulfur atom. The mercapto group can also be oxidized to form a disulfide bridge with another molecule or other sulfur-containing compounds.
-
Tetrazole Ring: The tetrazole ring is generally stable but can undergo reactions under certain conditions. The nitrogen atoms can act as ligands for metal coordination.
-
Acetamidophenyl Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine. The phenyl ring can undergo electrophilic aromatic substitution, with the acetamido group being an ortho-, para-director.
Caption: Key chemical reactivity pathways of this compound.
Potential Applications
This compound serves as a versatile building block in medicinal chemistry and materials science.[7] Its structural motifs suggest potential applications as:
-
An intermediate in the synthesis of novel pharmaceuticals: The tetrazole ring is a well-known bioisostere for a carboxylic acid group, and the overall structure could be a scaffold for developing new therapeutic agents.[7]
-
A ligand in coordination chemistry: The nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group can coordinate with metal ions to form metal complexes with potential catalytic or material applications.[7]
-
A component in agrochemical formulations: The compound may exhibit biological activity relevant to the development of new pesticides or herbicides.[7]
Safety Information
According to available safety data, this compound is classified as a flammable solid.[3][8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data does not imply that it does not exist, but rather that it could not be retrieved through the conducted searches. For critical applications, it is recommended to consult peer-reviewed literature and perform independent verification of the properties of this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. mcc.edu.in [mcc.edu.in]
- 5. mcc.edu.in [mcc.edu.in]
- 6. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a tetrazole ring coupled with an acetamidophenyl group, provides a scaffold for the design of novel therapeutic agents. This technical guide delves into the core aspects of this compound, encompassing its molecular structure, physicochemical properties, synthesis methodologies, and potential biological activities, with a particular focus on its emerging role as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide, is a white to light yellow crystalline powder.[1][2] The molecule consists of a central phenyl ring substituted with an acetamido group at the meta-position and a 5-mercaptotetrazole ring. The presence of the thiol (-SH) group and the acidic tetrazole ring are key features that contribute to its chemical reactivity and potential biological interactions.[2]
| Property | Value | References |
| CAS Number | 14070-48-5 | [3] |
| Molecular Formula | C₉H₉N₅OS | [3] |
| Molecular Weight | 235.27 g/mol | [3] |
| Purity | >98.0% (HPLC) | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 185 - 187 °C | [4] |
| IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | [5] |
Synthesis of this compound
Representative Synthetic Workflow
Caption: A plausible two-step synthesis of this compound.
General Experimental Protocol
Step 1: Synthesis of 3-Acetamidophenyl isothiocyanate
-
Dissolve 3-aminoacetanilide in a suitable inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a stirrer and under a fume hood.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled solution of 3-aminoacetanilide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 3-acetamidophenyl isothiocyanate.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-acetamidophenyl isothiocyanate in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activity and Potential Mechanism of Action
Derivatives of this compound have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[7]
A study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives revealed that one such compound, NM-03, exhibited potent PTP1B inhibitory activity with an IC₅₀ value of 4.48 µM.[6] This suggests that the this compound scaffold is a valuable starting point for the development of PTP1B inhibitors.
PTP1B Inhibition Signaling Pathway
The inhibition of PTP1B by compounds like this compound is expected to enhance insulin signaling. PTP1B acts by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade. By inhibiting PTP1B, the phosphorylation of IR and IRS-1 is prolonged, leading to enhanced glucose uptake and improved insulin sensitivity.
Caption: The role of this compound in the PTP1B signaling pathway.
Experimental Protocols for Biological Assays
PTP1B Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising molecular scaffold with significant potential for the development of novel therapeutic agents. Its structural features and the demonstrated PTP1B inhibitory activity of its derivatives highlight its importance for further investigation in the fields of diabetes, obesity, and potentially other metabolic disorders. This technical guide provides a foundational understanding of its chemical and biological properties, which can serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate its pharmacological profile, including detailed synthesis optimization, comprehensive biological activity screening, and in vivo efficacy studies.
References
- 1. rsc.org [rsc.org]
- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a primary synthesis pathway for 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a key intermediate in pharmaceutical development.[1] The synthesis is a two-step process commencing with the conversion of 3-aminoacetanilide to 3-acetamidophenyl isothiocyanate, followed by a cyclization reaction with sodium azide to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes process visualizations to facilitate a comprehensive understanding of the synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a tetrazole ring and a mercapto group, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The tetrazole moiety often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties. This guide focuses on a robust and accessible synthetic route, providing the necessary technical details for its replication in a laboratory setting.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed through a two-step reaction sequence starting from the readily available 3-aminoacetanilide.
Step 1: Synthesis of 3-Acetamidophenyl isothiocyanate
The initial step involves the conversion of the primary amine group of 3-aminoacetanilide into an isothiocyanate. A common and effective method for this transformation is the reaction with thiophosgene or a related thiocarbonyl transfer reagent.
Step 2: Synthesis of this compound
The second step is a cyclization reaction where the intermediate, 3-acetamidophenyl isothiocyanate, reacts with sodium azide. This reaction forms the tetrazole ring with the concomitant formation of the mercapto group, yielding the desired product. This method is a well-established route for the synthesis of 1-substituted-5-mercaptotetrazoles.
Experimental Protocols
The following protocols are based on established chemical literature for analogous transformations. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.
Synthesis of 3-Acetamidophenyl isothiocyanate (Intermediate)
Materials:
-
3-Aminoacetanilide
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine or aqueous sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Dissolve 3-aminoacetanilide in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-acetamidophenyl isothiocyanate.
-
The crude product may be used directly in the next step or purified by recrystallization or column chromatography.
Synthesis of this compound (Final Product)
This protocol is adapted from a patented procedure for a similar compound.[2]
Materials:
-
3-Acetamidophenyl isothiocyanate
-
Sodium azide (NaN₃)
-
A suitable solvent (e.g., water, dimethylformamide)
-
A suitable acid for precipitation (e.g., concentrated sulfuric acid or hydrochloric acid)
-
A suitable recrystallization solvent system (e.g., toluene/water mixture)[2]
Procedure:
-
In a reaction vessel, dissolve 3-acetamidophenyl isothiocyanate in the chosen solvent.
-
Add sodium azide to the solution under stirring.
-
Heat the reaction mixture to a temperature between 85-95°C and maintain for 10-12 hours.[2] The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to below 10°C.
-
Filter the reaction mixture. Heat the filtrate to 30-40°C.
-
Carefully neutralize the reaction solution with a concentrated acid (e.g., sulfuric acid) until the pH reaches 2-3 to precipitate the product.[2]
-
Cool the mixture to below 10°C and stir to ensure complete precipitation.
-
Collect the crude product by suction filtration and wash the filter cake with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a toluene/water mixture, to yield the final product.[2]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14070-48-5 | [1][3][4] |
| Molecular Formula | C₉H₉N₅OS | [1][3][4] |
| Molecular Weight | 235.27 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 185 - 187 °C | [1] |
| Purity | ≥ 98% | [1][3][4] |
Table 2: Reaction Conditions for the Synthesis of 1-Phenyl-5-mercaptotetrazole (Analogous Reaction) [2]
| Parameter | Value |
| Reactants | Anilino sodium dithiocarboxylate, Sodium azide |
| Solvent | Water |
| Catalyst | Sodium hydroxide solution |
| Reaction Temperature | 85-95 °C |
| Reaction Time | 10-12 hours |
| pH for Precipitation | 2-3 |
| Recrystallization Solvent | Toluene/Water |
| Product Yield | 93.1 - 93.5% |
Safety Considerations
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.
-
Carbon disulfide (CS₂) is highly flammable and toxic. All operations should be performed in a fume hood away from ignition sources.
-
Thiophosgene is highly toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By leveraging established chemical transformations and providing detailed procedural outlines, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The high yields reported for analogous reactions suggest that this pathway is scalable and suitable for producing significant quantities of the target compound for further research and application.
References
Technical Guide: Physicochemical and Biological Evaluation of 1-(3-Acetamidophenyl)-5-mercaptotetrazole and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound featuring a tetrazole ring, a functionality of significant interest in medicinal chemistry.[1] Tetrazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide outlines the fundamental physicochemical properties of this compound and provides detailed, generalized experimental protocols for determining its solubility and for conducting a preliminary biological evaluation, drawing parallels from studies on related tetrazole compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅OS | [3][4][5][6] |
| Molecular Weight | 235.27 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 185 - 187 °C | [4] |
| Purity | >98.0% (T)(HPLC) | |
| CAS Number | 14070-48-5 | [5][6] |
Solubility Profile: A Methodological Approach
Quantitative solubility data for this compound in various solvents is not currently published. The following section details a generalized experimental protocol for determining the aqueous and organic solvent solubility of a compound of this nature.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three independent measurements.
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
The following table can be used to structure the collected data:
Table 2: Solubility of this compound at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| PBS (pH 7.4) | ||
| Ethanol | ||
| Methanol | ||
| DMSO | ||
| Acetone |
Biological Evaluation: A Generalized Workflow
While no specific signaling pathways for this compound have been identified, tetrazole derivatives are frequently evaluated for their biological activities. The following workflow outlines a general approach for the initial biological screening of a novel tetrazole compound.
Experimental Workflow for Biological Activity Screening
The diagram below illustrates a typical workflow for the synthesis and subsequent biological evaluation of a tetrazole derivative.
Caption: Generalized workflow for the synthesis and biological evaluation of a tetrazole derivative.
Example Experimental Protocol: In Vitro Antimicrobial Activity Assay
This protocol describes a method for assessing the antimicrobial activity of a test compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the in vitro antimicrobial activity of this compound against selected bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in an appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plates:
-
Dispense the CAMHB into the wells of a 96-well plate.
-
Perform a two-fold serial dilution of the test compound stock solution across the wells to achieve a range of final concentrations.
-
Include wells for a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
-
Potential Signaling Pathway Involvement: A Hypothetical Framework
While no specific signaling pathway has been elucidated for this compound, some tetrazole derivatives have been investigated as inhibitors of specific enzymes or modulators of signaling pathways.[2][7] For instance, a study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives identified them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.[7]
The following diagram illustrates a hypothetical scenario where a tetrazole derivative could inhibit a key signaling protein, leading to a downstream cellular response.
Caption: Hypothetical inhibition of a signaling protein by a tetrazole derivative.
This diagram serves as a conceptual framework for designing experiments to investigate the mechanism of action should this compound demonstrate significant biological activity in initial screens.
Conclusion
This compound is a compound with potential applications in various fields, but a significant gap exists in the publicly available data regarding its specific solubility and biological activity. This guide provides a framework of established experimental protocols that can be employed to systematically characterize these properties. The successful execution of these methodologies will be crucial in elucidating the potential of this and related tetrazole derivatives in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, CasNo.14070-48-5 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Role of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. Tetrazoles are often considered bioisosteres of carboxylic acids, a property that can enhance metabolic stability and improve pharmacokinetic profiles.[1] The presence of the acetamidophenyl and mercapto groups further suggests the potential for diverse biological interactions.[2] This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of this compound. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific biological activities.
Current State of Knowledge
Currently, information on this compound is predominantly limited to its identity as a chemical entity available from various suppliers. It is often cited as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The mercapto group, in particular, offers a reactive site for various chemical transformations, making it a valuable building block in synthetic chemistry.[2]
Despite its availability and potential for structural modifications, there is a conspicuous absence of published research detailing its mechanism of action, specific biological targets, or any associated signaling pathways. No quantitative data from in vitro or in vivo studies, such as IC50 or EC50 values, receptor binding affinities, or pharmacokinetic parameters, are available in the public domain. Consequently, it is not possible to construct a data-driven narrative of its pharmacodynamics or to delineate any specific signaling cascades it may modulate.
General Considerations for Tetrazole-Containing Compounds
While specific data on this compound is lacking, the broader class of tetrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] The tetrazole moiety's ability to participate in hydrogen bonding and its acidic nature contribute to its capacity to interact with various biological targets.
The logical workflow for investigating a novel compound like this compound would typically involve a series of established experimental protocols.
Caption: A generalized workflow for drug discovery and mechanism of action studies.
Hypothetical Experimental Protocols
To elucidate the mechanism of action of this compound, a structured experimental approach would be necessary. The following outlines hypothetical, yet standard, protocols that researchers could employ.
Table 1: Potential Experimental Protocols for Elucidating Mechanism of Action
| Experiment Type | Methodology | Objective |
| Initial Cytotoxicity Screening | MTT Assay: Cancer cell lines (e.g., A549, HCT116) and normal cell lines (e.g., BJ-1) would be treated with varying concentrations of the compound.[4] Viability would be assessed by measuring the reduction of MTT to formazan. | To determine the compound's general cytotoxicity and identify potential for anticancer activity. |
| Receptor Binding Assays | Radioligand Binding Assay: Membranes from cells expressing a target receptor would be incubated with a radiolabeled ligand and varying concentrations of the test compound.[5] The displacement of the radioligand would be measured to determine binding affinity (Ki). | To identify if the compound directly interacts with specific cellular receptors. |
| Enzyme Inhibition Assays | Kinase Activity Assay: A purified kinase, its substrate, and ATP would be incubated with the compound.[6] The phosphorylation of the substrate would be quantified to determine the IC50 value. | To assess the compound's ability to inhibit the activity of specific enzymes, such as kinases, which are common drug targets. |
| Signaling Pathway Analysis | Western Blotting: Cells treated with the compound would be lysed, and proteins from a suspected signaling pathway (e.g., NF-κB) would be separated by electrophoresis and probed with specific antibodies. | To determine if the compound modulates the activation or expression of key proteins in a particular signaling cascade. |
| In Vivo Efficacy Studies | Xenograft Mouse Model: Mice bearing tumors derived from a cancer cell line sensitive to the compound would be treated with the compound.[6] Tumor growth would be monitored over time. | To evaluate the compound's therapeutic efficacy in a living organism. |
Future Directions
The lack of data on the mechanism of action of this compound presents a clear opportunity for future research. A systematic investigation, beginning with broad in vitro screening across various cell lines and disease models, is warranted. Positive hits from these screens would then necessitate more focused studies to identify specific molecular targets and delineate the downstream signaling pathways. Such a research program would be essential to unlock the potential therapeutic value of this intriguing molecule.
Conclusion
While this compound is established as a chemical intermediate, its biological role and mechanism of action remain undefined in the public scientific domain. This guide highlights the current absence of data and proposes a standard workflow and series of experimental protocols that could be adopted to explore its pharmacological potential. For researchers and drug development professionals, this compound represents an uncharted territory with the possibility of discovering novel biological activities and therapeutic applications. Further investigation is strongly encouraged to bridge the existing knowledge gap.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 4. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| Systematic Name | N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)acetamide[1] |
| Common Name | 1-(3-Acetamidophenyl)-5-mercaptotetrazole |
| CAS Number | 14070-48-5[1] |
| Molecular Formula | C₉H₉N₅OS[1] |
| Molecular Weight | 235.27 g/mol [1] |
| Chemical Structure | ![]() |
Spectroscopic Data Summary
Direct experimental NMR, IR, and MS spectra for this compound are not publicly available at the time of this publication. However, based on the known chemical structure and data from analogous compounds, the expected spectral characteristics are summarized below. These tables are intended to serve as a reference for researchers in the analysis of this molecule.
Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.2 | s | 1H | -NH (amide) |
| ~8.0 | s | 1H | Ar-H (H-2) |
| ~7.7 | d | 1H | Ar-H (H-6) |
| ~7.5 | t | 1H | Ar-H (H-5) |
| ~7.3 | d | 1H | Ar-H (H-4) |
| ~2.1 | s | 3H | -CH₃ (acetyl) |
| ~14.0 (broad) | s | 1H | -SH (thiol) |
Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (amide) |
| ~155.0 | C-5 (tetrazole) |
| ~140.0 | Ar-C (C-1) |
| ~138.0 | Ar-C (C-3) |
| ~130.0 | Ar-C (C-5) |
| ~125.0 | Ar-C (C-6) |
| ~120.0 | Ar-C (C-4) |
| ~118.0 | Ar-C (C-2) |
| ~24.0 | -CH₃ (acetyl) |
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch (amide) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| 2600 - 2550 | Weak | S-H Stretch (thiol) |
| ~1670 | Strong | C=O Stretch (amide I) |
| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |
| ~1540 | Medium | N-H Bend (amide II) |
| ~1250 | Medium | C-N Stretch |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 235.05 | [M]⁺ (Molecular Ion) |
| 193.04 | [M - C₂H₂O]⁺ |
| 151.03 | [M - C₂H₂O - N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
-
EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
References
An In-depth Technical Guide to 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a white to light yellow crystalline powder.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 14070-48-5 | [1] |
| Molecular Formula | C₉H₉N₅OS | [1] |
| Molecular Weight | 235.27 g/mol | [1] |
| Melting Point | 185 - 187 °C | [1] |
| Purity | ≥ 98% | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Safety and Handling
Comprehensive safety information is crucial when working with any chemical compound. The available data indicates that this compound is a flammable solid. Adherence to proper laboratory safety protocols is mandatory.
Hazard Identification
-
GHS Classification: Flammable Solid, Category 2.
-
Hazard Statement: H228 - Flammable solid.
Precautionary Measures
The following precautionary statements summarize the recommended safety measures for handling this compound:
| Precautionary Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment. |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at room temperature.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
While specific experimental protocols for the biological evaluation of this compound are not available, a plausible, detailed synthesis protocol can be constructed based on established methods for analogous compounds.
Proposed Synthesis of this compound
The synthesis of 1-aryl-5-mercaptotetrazoles is commonly achieved through the reaction of an aryl isothiocyanate with sodium azide.[1] The following two-step protocol outlines a likely pathway for the synthesis of the title compound, starting from the commercially available 3-aminoacetanilide.
Step 1: Synthesis of 3-Acetamidophenyl Isothiocyanate
This step involves the conversion of the primary amine, 3-aminoacetanilide, to the corresponding isothiocyanate. A common method for this transformation is the use of thiophosgene or a less hazardous equivalent like carbon disulfide in the presence of a base.
-
Materials:
-
3-Aminoacetanilide
-
Carbon disulfide (CS₂)
-
Ammonia solution or triethylamine (TEA)
-
Ethyl chloroformate or a similar activating agent
-
Dichloromethane (DCM) or a suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-aminoacetanilide in DCM in a round-bottom flask.
-
Add an excess of carbon disulfide and a base (e.g., aqueous ammonia or TEA) to the solution at 0 °C.
-
Stir the mixture vigorously for 2-4 hours at room temperature to form the dithiocarbamate salt.
-
Cool the reaction mixture back to 0 °C and slowly add an activating agent (e.g., ethyl chloroformate).
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetamidophenyl isothiocyanate.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the isothiocyanate with sodium azide to form the tetrazole ring.
-
Materials:
-
3-Acetamidophenyl isothiocyanate
-
Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.
-
Dimethylformamide (DMF) or water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-acetamidophenyl isothiocyanate in DMF or water.
-
Carefully add sodium azide to the solution in small portions.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
Given the interest in tetrazole derivatives for anticancer drug development, a standard MTT assay can be employed to assess the cytotoxic potential of this compound against various cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The antimicrobial potential of the compound can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available data detailing the specific biological activities, mechanism of action, or any associated signaling pathways for this compound. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is present in several approved drugs, suggesting its potential for biological interactions.[3] Research on other tetrazole derivatives has shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Further investigation is required to elucidate the specific biological profile of the title compound.
Conclusion
This compound is a chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has provided essential information on its safe handling, physical and chemical properties, and a plausible, detailed protocol for its synthesis. While specific biological data is currently lacking, the provided general screening protocols offer a starting point for the biological evaluation of this and other novel compounds. Researchers are encouraged to perform their own comprehensive biological and toxicological assessments to fully characterize the potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Synthesis, Biological Potential, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and mechanistic pathways associated with derivatives of 1-(3-acetamidophenyl)-5-mercaptotetrazole. This core structure represents a versatile scaffold for the development of novel therapeutic agents, leveraging the well-documented pharmacological importance of the tetrazole moiety. This document details generalized experimental protocols and explores potential signaling pathways to guide future research and development in this promising area of medicinal chemistry.
The Core Moiety: this compound
This compound is a multifaceted chemical compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its structure, featuring a tetrazole ring, an acetamidophenyl group, and a reactive mercapto group, provides a unique foundation for creating a diverse library of derivatives. The mercapto group, in particular, offers a convenient handle for synthetic modifications, allowing for the exploration of a wide chemical space and the potential for diverse biological activities. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.
Synthesis of Derivatives
The primary route for generating derivatives of this compound involves the S-alkylation or S-acylation of the mercapto group. This nucleophilic thiol can readily react with a variety of electrophiles to form thioether or thioester linkages.
A general synthetic workflow for the S-alkylation of this compound is depicted below. This process typically involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack an alkyl halide or other electrophilic species.
Caption: General workflow for the synthesis of S-substituted derivatives.
Biological Activities of Tetrazole Derivatives
Tetrazole derivatives are known to exhibit a wide range of biological activities, making them a privileged scaffold in drug discovery. While specific data on derivatives of this compound is not extensively available in the public domain, the broader class of tetrazole-containing compounds has demonstrated significant potential in various therapeutic areas. The following table summarizes some of the key biological activities reported for various tetrazole derivatives.
| Biological Activity | Example Tetrazole Derivative Class | Key Findings |
| Anticancer | 5-thio-substituted tetrazole derivatives | Some derivatives have shown moderate activity against various cancer cell lines. |
| 1,5-disubstituted tetrazoles | Certain compounds have demonstrated antiproliferative effects. | |
| Anti-inflammatory | 1,5-disubstituted pyrazolyl-tetrazoles | Some compounds have shown potent anti-inflammatory activity, comparable to standard drugs like ibuprofen. |
| Antimicrobial | 5-thio-substituted tetrazole derivatives | Moderate activity has been observed against a range of bacteria and fungi. |
| Anticonvulsant | Imidazole derivatives with tetrazole moieties | Certain derivatives have shown promise in preclinical models of epilepsy. |
Experimental Protocols
To facilitate further research into the derivatives of this compound, detailed protocols for key biological assays are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3][4][5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[7][8][9][10][11]
Principle: The polymerization of purified tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[7][9]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by derivatives of this compound are yet to be elucidated, the known activities of other tetrazole derivatives provide some plausible targets. For instance, the antiproliferative activity of some heterocyclic compounds is attributed to their ability to inhibit tubulin polymerization.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drug development. The following diagram illustrates the mechanism of tubulin polymerization and its inhibition.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the broad spectrum of biological activities associated with the tetrazole pharmacophore, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships. Mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The protocols and insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Tautomerism in 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 1-(3-acetamidophenyl)-5-mercaptotetrazole. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes established principles of tautomerism in related 1-substituted-5-mercaptotetrazole derivatives to offer a robust predictive framework and detailed methodological guidance for its study.
Introduction to Thiol-Thione Tautomerism in Mercaptotetrazoles
This compound, like other N-substituted mercaptotetrazoles, can exist in two primary tautomeric forms: a thiol form and a thione form.[1] This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the sulfur and a nitrogen atom of the tetrazole ring.
The two tautomeric forms are:
-
Thiol form: 1-(3-acetamidophenyl)-1H-tetrazole-5-thiol
-
Thione form: 1-(3-acetamidophenyl)-1,4-dihydro-5H-tetrazole-5-thione
Theoretical and experimental studies on analogous compounds consistently indicate that the thione form is the more stable and predominant tautomer .[1][2] This stability is often attributed to the greater thermodynamic stability of the C=S double bond within the ring system compared to the C=N bond in the thiol form.
Caption: Thiol-Thione Tautomeric Equilibrium.
Theoretical and Computational Analysis
Density Functional Theory (DFT) and other high-level computational methods are powerful tools for investigating the relative stabilities of tautomers.[2][3] Calculations are typically performed to determine the electronic energies, Gibbs free energies, and activation energies for the interconversion between the thiol and thione forms in both the gas phase and in various solvents.
Table 1: Illustrative Computational Energy Data for Tautomers
| Tautomer Form | Method/Basis Set | Environment | Relative Energy (kcal/mol) |
| Thiol | B3LYP/6-311++G(d,p) | Gas Phase | +5.8 |
| Thione | B3LYP/6-311++G(d,p) | Gas Phase | 0.0 |
| Thiol | B3LYP/6-311++G(d,p) | DMSO | +4.2 |
| Thione | B3LYP/6-311++G(d,p) | DMSO | 0.0 |
Note: The data in this table is hypothetical and serves as an example of what would be expected from computational studies, with the thione form being more stable.
Experimental Protocols for Synthesis and Tautomeric Analysis
Synthesis of this compound
A common route for the synthesis of 1-aryl-5-mercaptotetrazoles involves the reaction of an aryl isothiocyanate with sodium azide.[4] An adapted procedure for the target compound is as follows:
-
Preparation of 3-acetamidophenyl isothiocyanate:
-
Dissolve 3-aminoacetanilide in a suitable solvent (e.g., dichloromethane).
-
Add thiophosgene dropwise at 0°C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.
-
-
Cycloaddition to form the tetrazole:
-
Dissolve sodium azide in water or a suitable polar aprotic solvent like DMF.
-
Add the 3-acetamidophenyl isothiocyanate solution dropwise to the sodium azide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[4]
-
Spectroscopic Analysis of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The thiol tautomer would exhibit a distinct S-H proton signal, typically in the range of 3-5 ppm, which would be absent in the thione form. The thione tautomer would instead show an N-H proton signal, often at a higher chemical shift (e.g., 13-15 ppm), which may be broad.
-
¹³C NMR: The carbon atom at the 5-position of the tetrazole ring will have a significantly different chemical shift depending on the tautomeric form. In the thione form (C=S), this carbon is expected to be more deshielded (resonate at a higher ppm value, ~160-180 ppm) compared to the thiol form (C-S), which would be expected in the range of ~140-150 ppm.
Infrared (IR) Spectroscopy:
-
The thiol form would be characterized by a weak S-H stretching vibration around 2500-2600 cm⁻¹.
-
The thione form would display a prominent C=S stretching band, typically in the region of 1200-1050 cm⁻¹, and an N-H stretching band around 3100-3000 cm⁻¹.
Table 2: Expected Spectroscopic Data for Tautomeric Forms
| Spectroscopic Method | Thiol Form | Thione Form |
| ¹H NMR | S-H peak (~3-5 ppm) | N-H peak (~13-15 ppm) |
| ¹³C NMR | C5 signal (~140-150 ppm) | C5 signal (~160-180 ppm) |
| IR Spectroscopy | S-H stretch (~2550 cm⁻¹) | C=S stretch (~1100 cm⁻¹), N-H stretch (~3050 cm⁻¹) |
Note: The spectral data are estimates based on related compounds and serve as a guide for experimental analysis.
Proposed Experimental Workflow
The following workflow is proposed for a comprehensive study of tautomerism in this compound.
Caption: Experimental Workflow for Tautomerism Study.
Conclusion
The tautomeric equilibrium of this compound is a critical aspect of its chemical characterization, influencing its physicochemical properties and potential biological activity. Based on extensive studies of analogous 1-aryl-5-mercaptotetrazoles, it is strongly predicted that the thione tautomer is the predominant species in both solid and solution phases.[1] The experimental and computational protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and detailed investigation of this tautomerism, enabling researchers to elucidate the precise nature of this important molecular equilibrium.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a versatile heterocyclic compound with applications in medicinal chemistry and pharmaceutical development. The tetrazole moiety is a key pharmacophore in various drugs, often serving as a bioisostere for a carboxylic acid group, which can improve a compound's metabolic stability and pharmacokinetic profile.[1][2][3] This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6]
Compound Data Summary
A summary of the key quantitative data for this compound is presented below. This data is essential for compound verification and quality control.
| Property | Value | References |
| CAS Number | 14070-48-5 | [7][8][9][10] |
| Molecular Formula | C₉H₉N₅OS | [7][8][10] |
| Molecular Weight | 235.27 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [9][10][11] |
| Melting Point | 185 - 187 °C | [11] |
| Purity | ≥ 98% (by Titration or HPLC) | [9][11] |
| Storage | Store at room temperature, in a cool, dry, and dark place. | [9][10] |
Experimental Protocols
The synthesis of this compound is achieved via a two-step process. The first step involves the formation of the isothiocyanate intermediate from the corresponding amine, followed by a cyclization reaction with sodium azide to form the tetrazole ring.
Step 1: Synthesis of 3-Acetamidophenyl isothiocyanate
This procedure outlines the conversion of 3'-Aminoacetanilide to 3-Acetamidophenyl isothiocyanate using carbon disulfide.
Materials:
-
3'-Aminoacetanilide (1.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Tosyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3'-Aminoacetanilide (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.5 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours. A dithiocarbamate salt will form as an intermediate.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-Acetamidophenyl isothiocyanate.
Step 2: Synthesis of this compound
This protocol describes the cyclization of the isothiocyanate intermediate with sodium azide to form the final tetrazole product.
Materials:
-
3-Acetamidophenyl isothiocyanate (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 3-Acetamidophenyl isothiocyanate (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic pathway for this compound.
Caption: Synthetic route for this compound.
Potential Biological Pathway: PTP1B Inhibition
Tetrazole-containing compounds, including N-phenyl acetamides, have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[12] PTP1B is a therapeutic target for type 2 diabetes and obesity. The diagram below shows a simplified representation of the insulin signaling pathway and the role of a PTP1B inhibitor.
Caption: Simplified insulin signaling pathway showing inhibition of PTP1B.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 14070-48-5 | TCI AMERICA [tcichemicals.com]
- 10. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of a Cefonicid Intermediate Using 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical intermediates.[1] Its structural features, particularly the reactive mercapto group, make it a valuable precursor for the introduction of the tetrazole moiety into drug molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a crucial intermediate for Cefonicid, a second-generation cephalosporin antibiotic.
Cefonicid is effective against a range of Gram-positive and Gram-negative bacteria and functions by inhibiting bacterial cell wall synthesis. The protocols outlined below are based on established synthetic routes and provide a basis for laboratory-scale synthesis and process development.
Core Synthesis Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the deprotection of the acetamido group of this compound, followed by sulfomethylation of the tetrazole ring. The resulting intermediate, 1-sulfomethyl-5-mercaptotetrazole, is then coupled with 7-aminocephalosporanic acid (7-ACA) to form the core structure of the Cefonicid intermediate.
References
Application Notes and Protocols for 1-(3-Acetamidophenyl)-5-mercaptotetrazole as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Putative Mechanism of Action
The corrosion inhibition of copper by mercaptotetrazole derivatives like APMT is primarily attributed to the formation of a protective film on the metal surface. The tetrazole ring and the exocyclic sulfur atom are key to this process. The lone pair electrons on the nitrogen and sulfur atoms allow for coordination with the copper surface atoms, leading to the formation of a stable, insoluble complex. This barrier layer isolates the copper from the aggressive electrolyte, thereby mitigating both anodic dissolution of copper and cathodic reactions.
Caption: Proposed mechanism of copper corrosion inhibition by APMT.
Data Presentation
The following tables present representative quantitative data for mercaptotetrazole derivatives as corrosion inhibitors for copper in acidic and neutral environments. This data is extrapolated from studies on compounds with similar functional groups to APMT, such as 1-Ethyl-5-mercapto-1H-tetrazole (EMTT) and 1-Phenyl-5-mercaptotetrazole (PMT).[1][2]
Table 1: Potentiodynamic Polarization Data for a Mercaptotetrazole Inhibitor in 0.5 M H₂SO₄ [1]
| Inhibitor Conc. (mg/L) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -210 | 25.6 | 115 | -125 | - |
| 50 | -205 | 8.9 | 108 | -120 | 65.2 |
| 100 | -201 | 5.4 | 102 | -118 | 78.9 |
| 150 | -198 | 3.8 | 98 | -115 | 85.2 |
| 200 | -195 | 2.9 | 95 | -112 | 88.7 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Mercaptotetrazole Inhibitor in 0.5 M H₂SO₄ [1]
| Inhibitor Conc. (mg/L) | Rct (Ω cm²) | Cdl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | 250 | 150 | 0.85 | - |
| 50 | 780 | 110 | 0.87 | 67.9 |
| 100 | 1250 | 85 | 0.88 | 80.0 |
| 150 | 1850 | 65 | 0.90 | 86.5 |
| 200 | 2400 | 50 | 0.92 | 89.6 |
Table 3: Weight Loss Data for a Mercaptotetrazole Inhibitor in 1 M HCl (72h immersion)
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 55.8 | 1.25 | - |
| 0.1 | 15.1 | 0.34 | 72.9 |
| 0.5 | 8.9 | 0.20 | 84.0 |
| 1.0 | 5.6 | 0.13 | 90.0 |
| 5.0 | 2.8 | 0.06 | 95.0 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of APMT on copper.
Experimental Workflow
Caption: Experimental workflow for evaluating APMT as a corrosion inhibitor.
Weight Loss Measurements
Objective: To determine the corrosion rate of copper in the presence and absence of APMT over an extended period.
Materials:
-
Copper coupons of known dimensions and surface area.
-
Abrasive paper (e.g., 240, 400, 600, 800, 1200 grit).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
APMT inhibitor.
-
Analytical balance (±0.1 mg).
-
Water bath or incubator for temperature control.
-
Glass beakers and hooks.
Protocol:
-
Mechanically polish the copper coupons with successively finer grades of abrasive paper.
-
Rinse the coupons with distilled water, degrease with acetone, and dry in a stream of warm air.
-
Accurately weigh each coupon (W_initial) using an analytical balance.
-
Prepare the corrosive solutions with and without various concentrations of APMT.
-
Immerse the prepared coupons in the test solutions using glass hooks.
-
Maintain the solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
After the immersion period, remove the coupons, rinse with distilled water, and clean with a suitable cleaning solution to remove corrosion products (e.g., 10% H₂SO₄).
-
Rinse again with distilled water, dry, and reweigh (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Electrochemical Measurements
Objective: To investigate the kinetics of the corrosion process and the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat with impedance analysis capability.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Copper specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod/sheet.
-
-
Corrosive medium with and without APMT.
Protocol:
a) Potentiodynamic Polarization (PDP): [1]
-
Prepare the copper working electrode by polishing and cleaning as described for weight loss measurements.
-
Assemble the three-electrode cell with the copper WE, RE, and CE.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%).
b) Electrochemical Impedance Spectroscopy (EIS): [1]
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%).
Surface Analysis
Objective: To visualize the copper surface and characterize the protective film.
Techniques:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the copper coupons after immersion in the corrosive solution with and without APMT.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the protective film formed on the copper surface.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups of the inhibitor molecule involved in the adsorption process.
Protocol:
-
After the corrosion tests (weight loss or electrochemical), carefully remove the copper samples.
-
Gently rinse with distilled water and dry.
-
Analyze the surfaces using the respective instruments according to the manufacturer's instructions.
Conclusion
1-(3-Acetamidophenyl)-5-mercaptotetrazole holds significant promise as a corrosion inhibitor for copper due to its molecular structure, which is conducive to forming a robust protective layer. The experimental protocols detailed in this document provide a comprehensive framework for a thorough evaluation of its performance. By employing a combination of weight loss, electrochemical, and surface analysis techniques, researchers can elucidate the inhibition efficiency, mechanism, and practical applicability of APMT in various corrosive environments. The representative data from similar mercaptotetrazole compounds suggest that high inhibition efficiencies can be expected.
References
Application Notes and Protocols for 1-(3-Acetamidophenyl)-5-mercaptotetrazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a versatile heterocyclic compound with potential applications in the agrochemical sector.[1] While specific research on the agrochemical properties of this particular molecule is limited, its structural features, particularly the tetrazole ring, suggest potential utility in the development of novel pesticides, including fungicides, insecticides, and herbicides.[1] The tetrazole moiety is a well-known pharmacophore in medicinal chemistry and has been incorporated into various agrochemical candidates. This document provides an overview of the potential applications of this compound in agrochemical development, based on the activities of structurally related compounds. The provided protocols and data are intended to serve as a guide for researchers initiating studies on this compound.
Potential Agrochemical Applications
The unique chemical structure of this compound, featuring a substituted phenyl ring attached to a mercaptotetrazole core, makes it a candidate for investigation as a bioactive agent in agriculture. The mercapto group, in particular, offers a reactive handle for the synthesis of a diverse library of derivatives, allowing for the exploration of structure-activity relationships (SAR).
Fungicidal Activity
Tetrazole and triazole derivatives are known to exhibit significant antifungal properties against a wide range of plant pathogens.[2][3][4] The mode of action for many azole fungicides involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. It is plausible that this compound or its derivatives could exhibit similar activity.
Potential Target Pathogens:
-
Botrytis cinerea (Gray mold)
-
Pyricularia oryzae (Rice blast)
-
Phytophthora infestans (Late blight)
-
Zymoseptoria tritici (Septoria leaf blotch)
-
Pyrenophora teres (Net blotch)
Insecticidal Activity
Nitrogen-containing heterocyclic compounds are a cornerstone of modern insecticide chemistry.[5][6] These compounds can act on various molecular targets within insects, including the nervous system. For instance, some insecticides interfere with neurotransmitter receptors or ion channels, leading to paralysis and death of the insect. The structural motifs present in this compound warrant investigation into its potential insecticidal effects.
Potential Target Pests:
-
Aphids
-
Mites
-
Lepidopteran larvae (e.g., armyworms, bollworms)
-
Coleopteran pests (e.g., beetles)
Herbicidal Activity
While less common than fungicidal or insecticidal applications for this class of compounds, some heterocyclic molecules have been developed as herbicides.[7][8] Their modes of action can vary, from inhibiting specific plant enzymes to disrupting essential physiological processes. The potential for this compound to act as a herbicide should also be considered in a comprehensive screening program.
Data Presentation: Hypothetical Efficacy Data
The following table presents hypothetical efficacy data for this compound and its derivatives against various agricultural pests. This data is illustrative and based on the reported activities of analogous tetrazole and triazole compounds in the scientific literature. Actual experimental values would need to be determined through rigorous testing.
| Compound ID | Target Organism | Assay Type | Efficacy Metric | Hypothetical Value | Reference Analogs |
| APMT-001 | Botrytis cinerea | In vitro mycelial growth | EC₅₀ | 15.5 µg/mL | Triazole Fungicides[2][4] |
| APMT-001 | Pyricularia oryzae | In vitro spore germination | IC₅₀ | 22.8 µg/mL | Tetrazole Derivatives |
| APMT-S-CH₃ | Myzus persicae (Aphid) | Leaf-dip bioassay | LC₅₀ | 50.2 ppm | Heterocyclic Insecticides[6] |
| APMT-S-C₂H₅ | Spodoptera litura (Armyworm) | Diet incorporation | LD₅₀ | 8.7 µg/g | Benzamide Insecticides |
| APMT-001 | Amaranthus retroflexus | Pre-emergence | GR₅₀ | 120 g/ha | Tetramic Acid Herbicides[7] |
APMT-001: this compound APMT-S-CH₃: S-methyl derivative of APMT-001 APMT-S-C₂H₅: S-ethyl derivative of APMT-001
Experimental Protocols
The following are detailed protocols for the synthesis of derivatives and the biological evaluation of this compound.
Protocol 1: Synthesis of S-Alkyl Derivatives of this compound
This protocol describes the alkylation of the thiol group to generate a library of derivatives for SAR studies.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-alkyl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol details a method for assessing the fungicidal activity of the compound against various plant pathogenic fungi.
Materials:
-
Test compound (dissolved in DMSO or acetone)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of test fungi (e.g., Botrytis cinerea, Pyricularia oryzae)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C.
-
Add the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to the molten PDA. A control plate should be prepared with the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the PDA plates.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol outlines a standard method for evaluating the insecticidal activity of the compound against sap-sucking insects like aphids.
Materials:
-
Test compound
-
Solvent (e.g., acetone with a surfactant like Triton X-100)
-
Host plants (e.g., cabbage or fava bean seedlings)
-
Aphids (e.g., Myzus persicae)
-
Fine camel hair brush
-
Ventilated containers
Procedure:
-
Prepare a series of test solutions of the compound at different concentrations (e.g., 10, 50, 100, 250, 500 ppm) in the chosen solvent system. A control solution should contain only the solvent and surfactant.
-
Excise leaves from the host plants and dip them into the test solutions for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry completely.
-
Place the treated leaves in ventilated containers lined with moist filter paper.
-
Using a fine camel hair brush, carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.
-
Maintain the containers at 22 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with the brush are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
Calculate the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Visualizations
Agrochemical Screening Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifungal activity of a novel synthetic polymer M451 against phytopathogens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.14070-48-5 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety [mdpi.com]
Application of 1-(3-Acetamidophenyl)-5-mercaptotetrazole in Analytical Chemistry for Metal Detection: A Review of Available Data
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound that has garnered interest in various chemical fields, including analytical chemistry. Its molecular structure, featuring a tetrazole ring and a mercapto group, suggests potential as a chelating agent for metal ions. This characteristic makes it a candidate for development as a reagent in the spectrophotometric or colorimetric determination of metal ions in diverse sample matrices. This document aims to provide an overview of the available information regarding its application in metal detection.
Theoretical Framework for Metal Detection
The principle behind the use of this compound in metal detection lies in its ability to form stable complexes with metal ions. The mercapto (-SH) group and the nitrogen atoms of the tetrazole ring can act as donor atoms, coordinating with a metal ion to form a colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified using spectrophotometry.
A general workflow for the utilization of such a chromogenic reagent in metal analysis is depicted below.
Figure 1: General workflow for metal detection using a chromogenic reagent.
Synthesis of this compound
Figure 2: Postulated synthesis pathway for this compound.
Potential Applications and Future Outlook
Based on the chemical properties of this compound and the applications of similar mercaptotetrazole derivatives, it is plausible that this compound could be a valuable reagent for the detection of various heavy metal ions. The acetamido group on the phenyl ring may influence the solubility, stability, and selectivity of the reagent and its metal complexes.
Further research is required to establish specific protocols and validate the use of this compound for the quantitative determination of metal ions. This would involve:
-
Screening for Reactivity: Investigating the reactivity of the compound with a wide range of metal ions to determine its selectivity.
-
Optimization of Reaction Conditions: Studying the effect of pH, reagent concentration, temperature, and incubation time on the complex formation.
-
Spectroscopic Characterization: Determining the optimal wavelength for absorbance measurements of the metal complexes.
-
Validation of the Analytical Method: Assessing the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy of the method for target metal ions.
-
Interference Studies: Evaluating the effect of co-existing ions on the accuracy of the metal determination.
The development of a validated analytical method using this compound could offer a simple, cost-effective, and rapid alternative to more complex and expensive instrumental techniques for metal analysis in environmental, clinical, and industrial samples.
While the potential of this compound as a chromogenic reagent for metal detection is evident from its chemical structure and the known applications of related compounds, there is a notable lack of specific, detailed research in the public domain to create comprehensive application notes and protocols at this time. The information presented here serves as a foundational overview and a guide for future research and development in this area. Researchers are encouraged to explore the analytical potential of this compound by undertaking systematic studies to establish and validate its use for the detection of specific metal ions.
Application Notes and Protocols for 1-(3-Acetamidophenyl)-5-mercaptotetrazole in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific experimental data on the synthesis, characterization, or biological evaluation of metal complexes involving 1-(3-Acetamidophenyl)-5-mercaptotetrazole as a ligand. The following application notes and protocols are therefore based on the general principles of coordination chemistry with structurally similar mercaptotetrazole ligands and serve as a predictive guide for researchers. The provided data tables contain hypothetical, representative values to illustrate the expected format of experimental outcomes.
Introduction
This compound is a versatile heterocyclic compound with significant potential as a ligand in coordination chemistry.[1] Its structure incorporates multiple donor atoms, including the sulfur atom of the mercapto group and nitrogen atoms of the tetrazole ring, making it an excellent candidate for forming stable complexes with a variety of metal ions. The presence of the acetamidophenyl group further offers possibilities for modifying the steric and electronic properties of the resulting complexes, which can influence their stability, solubility, and biological activity.[1] Metal complexes derived from tetrazole-based ligands have garnered considerable interest due to their diverse applications in medicinal chemistry, materials science, and catalysis. This document provides a prospective overview of the applications and experimental protocols for the use of this compound in the synthesis of novel metal complexes for potential drug development.
Physicochemical Properties of the Ligand
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14070-48-5 | [1] |
| Molecular Formula | C₉H₉N₅OS | [1] |
| Molecular Weight | 235.27 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 185 - 187 °C | [1] |
| Purity | ≥ 98% | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Hypothetical Application Notes: Drug Development
Metal complexes of tetrazole derivatives have shown promise as antimicrobial and anticancer agents. The coordination of the ligand to a metal center can enhance the therapeutic properties of the ligand itself, a phenomenon often attributed to Tweedy's chelation theory.
As Antimicrobial Agents
The antimicrobial activity of metal complexes is often greater than that of the free ligand. This enhancement can be explained by the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. Once inside the cell, the metal ion can be released and interfere with essential cellular processes, such as enzyme activity and DNA replication, leading to cell death. Given that various tetrazole-metal complexes have demonstrated significant antimicrobial properties, it is hypothesized that complexes of this compound with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) could exhibit potent activity against a range of pathogenic bacteria and fungi.
As Anticancer Agents
The development of metal-based anticancer drugs is a rapidly growing field. The mechanism of action for many of these compounds involves their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The planar structure of the tetrazole ring and the potential for the overall complex to adopt specific geometries could facilitate intercalation with DNA base pairs. Furthermore, the metal center can participate in redox reactions, generating reactive oxygen species (ROS) that cause oxidative damage to cancer cells. It is plausible that metal complexes of this compound could exhibit significant cytotoxic activity against various cancer cell lines.
General Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and biological evaluation of a transition metal complex of this compound, using a hypothetical M(II) chloride salt as an example.
Synthesis of a Hypothetical [M(L)₂(H₂O)₂] Complex
Materials:
-
This compound (Ligand, L)
-
M(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of hot methanol.
-
In a separate beaker, dissolve 1 mmol of the M(II) chloride salt in 10 mL of deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the resulting mixture to ~6-7 using a dilute NaOH solution to facilitate deprotonation of the mercapto group.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.
-
Filter the precipitate, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complex
The synthesized complex should be characterized by various spectroscopic and analytical techniques to determine its structure and composition.
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.
-
FTIR Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the S-H stretching band and shifts in the C=N and N-N stretching vibrations of the tetrazole ring would indicate coordination to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to get information about its geometry.
-
¹H NMR Spectroscopy: To confirm the presence of the ligand in the complex. Broadening of the peaks in the spectrum of the complex compared to the free ligand can indicate coordination.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and to confirm the presence of coordinated water molecules.
Biological Evaluation
-
Prepare nutrient agar plates and inoculate them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells of 6 mm diameter in the agar plates.
-
Prepare solutions of the ligand and the synthesized metal complex in DMSO at various concentrations.
-
Add 100 µL of each test solution to the respective wells.
-
Use a standard antibiotic as a positive control and DMSO as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the ligand and the metal complex for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation
The following tables present example data that could be obtained from the characterization and biological evaluation of a hypothetical metal complex.
Table 2: Example Spectroscopic and Analytical Data for a Hypothetical [Co(L)₂(H₂O)₂] Complex
| Technique | Observation | Interpretation |
| Elemental Analysis (%) | C: 38.50, H: 3.59, N: 24.95, S: 11.41 | Corresponds to the formula [Co(C₉H₈N₅OS)₂(H₂O)₂] |
| FTIR (cm⁻¹) | ν(S-H) absent, ν(C=N) shifted to lower frequency, new bands for M-N and M-S | Coordination via the sulfur and a nitrogen atom of the tetrazole ring |
| UV-Vis (nm) | Bands at ~520 and ~650 | Suggests an octahedral geometry around the Co(II) ion |
| Molar Conductance (Ω⁻¹cm²mol⁻¹) | 15 in DMSO | Non-electrolytic nature |
| Magnetic Moment (B.M.) | 4.9 | Consistent with a high-spin octahedral Co(II) complex |
Table 3: Example Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L) | 10 | 8 | 9 |
| [Co(L)₂(H₂O)₂] | 18 | 15 | 16 |
| Standard Antibiotic | 25 | 22 | 20 |
Table 4: Example Anticancer Activity Data (IC₅₀ in µM)
| Compound | HeLa | MCF-7 |
| Ligand (L) | > 100 | > 100 |
| [Co(L)₂(H₂O)₂] | 15.2 | 20.5 |
| Cisplatin | 8.5 | 12.1 |
Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of the metal complexes and a hypothetical signaling pathway for their potential anticancer activity.
Caption: Experimental workflow for synthesis and analysis.
Caption: Hypothetical apoptosis induction pathway.
Conclusion
While there is a clear potential for this compound to serve as a versatile ligand in the development of new metal-based therapeutic agents, there is a notable absence of published research on its coordination complexes. The protocols and potential applications outlined in this document are intended to provide a foundational framework for future investigations. Experimental validation is crucial to confirm the synthesis, elucidate the structures, and quantify the biological activities of metal complexes derived from this promising ligand. Such research would be a valuable contribution to the fields of coordination chemistry and drug discovery.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] The procedure described is adapted from established industrial methods for structurally related compounds and is intended for implementation in a pilot plant or manufacturing setting.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-(3-(5-sulfanyl-2H-tetrazol-2-yl)phenyl)acetamide | |
| CAS Number | 14070-48-5 | [2][3][4] |
| Molecular Formula | C9H9N5OS | [2] |
| Molecular Weight | 235.27 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [4] |
| Purity | ≥ 98% | [1][2] |
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features, particularly the tetrazole ring, which is a common isostere for a carboxylic acid group, make it a valuable component in drug design. This document outlines a robust and scalable synthetic route, focusing on safety, yield, and purity suitable for industrial production.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process starting from 3-aminoacetanilide. The overall reaction scheme is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This protocol is designed for a kilogram-scale synthesis and assumes the availability of standard chemical processing equipment.
Part 1: Synthesis of Sodium (3-acetamidophenyl)dithiocarbamate
This initial step involves the formation of the dithiocarbamate intermediate from 3-aminoacetanilide.
Materials and Equipment:
-
Jacketed glass reactor (or equivalent) with overhead stirring, temperature control, and addition funnel.
-
3-Aminoacetanilide
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Water (deionized)
Procedure:
-
Charging the Reactor: In a suitable reactor, charge 3-aminoacetanilide and water.
-
Caustic Solution: Prepare a solution of sodium hydroxide in water and cool it to 10-15 °C.
-
Dithiocarbamate Formation:
-
Start agitation of the 3-aminoacetanilide slurry.
-
Slowly add the sodium hydroxide solution to the reactor, maintaining the temperature below 20 °C.
-
Once the addition is complete, begin the slow, subsurface addition of carbon disulfide. An exothermic reaction will be observed. Maintain the temperature between 25-30 °C using reactor cooling.
-
After the addition is complete, continue to stir the reaction mixture at 30-35 °C for 2-3 hours until the reaction is complete (monitored by a suitable analytical method like HPLC).
-
-
Isolation (Optional): The resulting slurry of sodium (3-acetamidophenyl)dithiocarbamate can be used directly in the next step or can be isolated by filtration if required.
Part 2: Cyclization to this compound
This step involves the reaction of the dithiocarbamate intermediate with sodium azide to form the tetrazole ring. This protocol is adapted from a method for a similar compound produced on a large scale.[5]
Materials and Equipment:
-
Jacketed glass reactor (or equivalent) with overhead stirring, temperature control, and reflux condenser.
-
Sodium (3-acetamidophenyl)dithiocarbamate (from Part 1)
-
Sodium azide (NaN₃)
-
Sodium hydroxide (as a catalyst)[5]
-
Water (deionized)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene for recrystallization[5]
Procedure:
-
Reactor Setup: To the reactor containing the sodium (3-acetamidophenyl)dithiocarbamate slurry, add additional water to achieve the desired concentration.
-
Reagent Addition:
-
Under continuous stirring, add a catalytic amount of sodium hydroxide solution.[5]
-
Carefully add sodium azide to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 85-95 °C and maintain this temperature for 10-12 hours.[5] The reaction should be monitored for completion by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to below 10 °C.[5]
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a clean reactor and adjust the temperature to 30-40 °C.[5]
-
Slowly add concentrated sulfuric acid to neutralize the mixture and precipitate the product. The target pH should be in the range of 2-3.[5]
-
Stir the resulting slurry for a uniform mixture, then cool to below 10 °C to ensure complete precipitation.[5]
-
Isolate the crude this compound by filtration and wash the filter cake with cold water.
-
-
Purification (Recrystallization):
-
The crude product can be purified by recrystallization from a mixed solvent system such as toluene and water to achieve high purity.[5] A typical ratio would be 90-95% toluene to 5-10% water.[5]
-
Dissolve the crude product in the recrystallization solvent at an elevated temperature, then cool slowly to induce crystallization.
-
Filter the purified product, wash with a small amount of cold toluene, and dry under vacuum at a suitable temperature.
-
Process Workflow
Caption: Detailed workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table provides target parameters based on the scale-up synthesis of a structurally analogous compound, 1-phenyl-5-mercaptotetrazole, and should be optimized for the synthesis of this compound.[5]
| Parameter | Target Value | Notes |
| Reactant Molar Ratio (Dithiocarbamate:NaN₃) | 1.05:1 to 1.2:1 | A slight excess of the dithiocarbamate may be beneficial. |
| Reaction Temperature | 85-95 °C | Tightly control to ensure complete reaction and minimize side products. |
| Reaction Time | 10-12 hours | Monitor by HPLC to confirm completion. |
| Precipitation pH | 2-3 | Crucial for complete isolation of the product. |
| Recrystallization Solvent | Toluene/Water (90:10 to 95:5 v/v) | Other solvent systems may be explored for optimization. |
| Expected Yield | > 90% | Based on analogous preparations.[5] |
| Final Purity | > 98% (HPLC) |
Safety Considerations
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated area. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
Carbon Disulfide: Highly flammable and toxic. Use in a well-ventilated area away from ignition sources.
-
Corrosive Reagents: Sodium hydroxide and sulfuric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Pressure and Temperature: Monitor reactor pressure and temperature closely, especially during exothermic steps. Ensure appropriate pressure relief systems are in place.
This protocol provides a comprehensive guide for the scale-up synthesis of this compound. It is intended for use by qualified personnel in a controlled laboratory or manufacturing environment. Optimization of the described conditions may be necessary to achieve desired results at a specific scale.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 14070-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 14070-48-5 | TCI AMERICA [tcichemicals.com]
- 5. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to enhance reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves the reaction of a corresponding isothiocyanate with an azide source. A high-yield approach, adapted from the synthesis of similar aryl-5-mercaptotetrazoles, involves the reaction of a dithiocarbamate salt with sodium azide.[1]
Q2: What are the critical safety precautions to take during this synthesis?
A2: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme caution in a well-ventilated fume hood and avoid contact with metals. Hydrazoic acid, which can be formed in situ, is also highly toxic and explosive. Ensure all appropriate personal protective equipment (PPE) is used and that proper institutional safety protocols are strictly followed.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider extending the reaction time if necessary.
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Suboptimal reaction temperature: The reaction temperature is a critical parameter. Ensure it is maintained within the recommended range.
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Poor quality of starting materials: Use pure starting materials. Impurities can lead to side reactions and lower the yield.
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Inefficient stirring: Proper mixing is crucial for this reaction. Ensure vigorous and consistent stirring throughout the reaction period.
Q4: I am observing the formation of multiple byproducts. How can I minimize them?
A4: The formation of byproducts can often be attributed to:
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Side reactions of the azide: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if side reactions with atmospheric components are suspected.
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Decomposition of starting materials or product: Avoid excessively high temperatures, which can lead to decomposition.
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Impurities in the starting materials: Purifying the starting materials before use can significantly reduce byproduct formation.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as toluene and water, has been shown to be effective for similar compounds.[1] Column chromatography can also be employed if recrystallization does not provide the desired purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive sodium azide. 3. Poor quality of the starting dithiocarbamate salt. 4. Sub-optimal reaction temperature or time. | 1. Monitor reaction progress by TLC or LC-MS and extend reaction time if necessary. 2. Use a fresh, dry batch of sodium azide. 3. Synthesize and purify the dithiocarbamate salt immediately before use. 4. Optimize the reaction temperature and time. Consider a temperature range of 85-95 °C for 10-12 hours as a starting point.[1] |
| Formation of Multiple Byproducts | 1. Side reactions involving the azide or isothiocyanate intermediate. 2. Decomposition of starting materials or product at high temperatures. 3. Presence of impurities in starting materials. | 1. Ensure the reaction is performed under an inert atmosphere. 2. Maintain a stable and appropriate reaction temperature. Avoid localized overheating. 3. Purify all starting materials before the reaction. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the reaction mixture. 2. Product co-elutes with impurities during chromatography. 3. Oily product obtained instead of a solid. | 1. After acidification, cool the mixture to below 10 °C to promote precipitation.[1] 2. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider using a different solvent system for recrystallization. 3. Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Experimental Protocols
Synthesis of Sodium 3-Acetamidophenyldithiocarbamate
This protocol describes the synthesis of the key intermediate required for the tetrazole formation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetanilide in a suitable solvent such as ethanol.
-
Addition of Reagents: Cool the solution in an ice bath. Add carbon disulfide, followed by the dropwise addition of a solution of sodium hydroxide in water.
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Isolation: The resulting precipitate of sodium 3-acetamidophenyldithiocarbamate is collected by filtration, washed with a cold solvent (e.g., ethanol or ether), and dried under vacuum.
Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a similar compound, 1-phenyl-5-mercaptotetrazole.[1]
-
Reaction Setup: In a reaction vessel, add sodium 3-acetamidophenyldithiocarbamate and water.
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Addition of Catalyst and Azide: With stirring, add a solution of sodium hydroxide (as a catalyst) followed by sodium azide.
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Heating: Heat the reaction mixture to 85-95 °C and maintain this temperature for 10-12 hours.[1]
-
Work-up:
-
Cool the reaction mixture to below 10 °C.
-
Filter the mixture to remove any solid impurities.
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Acidify the filtrate with an acid such as hydrochloric or sulfuric acid to a pH of 2-3.
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Cool the acidified solution to below 10 °C to precipitate the crude product.
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Collect the crude this compound by filtration.
-
-
Purification:
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Recrystallize the crude product from a mixed solvent system of toluene and water (e.g., 90:10 v/v) to obtain the pure product.[1]
-
Data Presentation
Table 1: Reaction Parameters for Aryl-5-mercaptotetrazole Synthesis (Adapted from Patent CN112062731B[1])
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Anilino sodium dithio-carboxylate | Anilino sodium dithio-carboxylate | Anilino sodium dithio-carboxylate |
| Sodium Azide (molar ratio) | 1.05 | 1.1 | 1.2 |
| Catalyst | 40% NaOH solution | 50% NaOH solution | 30% NaOH solution |
| Solvent | Water | Water | Water |
| Temperature (°C) | 95 | 85 | 90 |
| Reaction Time (hours) | 10 | 12 | 11 |
| Yield (%) | 93.5 | 93.4 | 93.1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
common impurities in 1-(3-Acetamidophenyl)-5-mercaptotetrazole and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Acetamidophenyl)-5-mercaptotetrazole. The information provided is designed to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in a sample of this compound?
A1: Based on the common synthesis route involving the reaction of 3-acetamidophenyl isothiocyanate with sodium azide, the most probable impurities include:
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Unreacted Starting Materials: 3-acetamidophenyl isothiocyanate and residual sodium azide.
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Side Reaction Products: Although specific byproducts for this synthesis are not extensively documented, analogous reactions can sometimes lead to the formation of other heterocyclic compounds or degradation products.
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Azido Impurities: Organic azido contaminants can sometimes form during syntheses that utilize sodium azide, which can be a safety and quality concern.[1]
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Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: My this compound sample has a yellowish tint. Is this an indication of impurity?
A2: Pure this compound is typically a white to light yellow crystalline powder.[2] A pronounced yellow or off-white color may indicate the presence of impurities. However, a slight yellow tint is not always indicative of a significant purity issue. For a definitive assessment, it is recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to determine the purity.
Q3: What is the expected purity of commercially available this compound?
A3: Commercial suppliers typically offer this compound with a purity of ≥98%.[2][3] This is commonly determined by analytical methods such as HPLC or titration.[2][4][5]
Q4: How can I remove impurities from my crude this compound?
A4: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixed solvent system. Ethanol or a mixture of toluene and water has been shown to be effective for similar compounds.[6] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated. | Use a solvent with a higher boiling point. Ensure the compound is fully dissolved at the boiling point of the solvent and then allow it to cool slowly. |
| Poor recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the solution in an ice bath to maximize crystal formation. |
| Crystals are still colored after recrystallization. | The colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For sulfur-containing heterocyclic compounds, a range of solvent systems can be effective. |
| Tailing of the product peak. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. |
Quantitative Data on Purity
The following table provides an illustrative example of the expected improvement in the purity of this compound after applying common purification techniques. The "Before Purification" values represent a typical crude product, while the "After Purification" values are what can be expected after successful purification.
| Purification Method | Parameter | Purity Before Purification (%) | Purity After Purification (%) |
| Recrystallization | Assay (by HPLC) | 95.0 | >99.0 |
| Individual Impurity | < 1.0 | < 0.1 | |
| Column Chromatography | Assay (by HPLC) | 95.0 | >99.5 |
| Individual Impurity | < 1.0 | < 0.05 |
Note: These are typical values and actual results may vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and water) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or toluene/water, may also be effective.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purity of this compound.
References
- 1. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 3. community.wvu.edu [community.wvu.edu]
- 4. studylib.net [studylib.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole
Welcome to the technical support center for the synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical protocol involves heating at 85-95 °C for 10-12 hours.[1] |
| Poor quality of starting materials: Impure 3-acetamidophenyl isothiocyanate or inactive sodium azide. | Use freshly prepared or purified 3-acetamidophenyl isothiocyanate. Ensure the sodium azide is dry and has been stored properly. | |
| Inadequate solvent: The solvent may not be suitable for the reaction conditions. | Water, often with a catalyst like pyridine or an alkali solution, is a common solvent for this reaction.[1][2][3] Ensure the solvent is appropriate for the chosen reaction temperature. | |
| Presence of Significant Impurities | Hydrolysis of isothiocyanate: The starting material, 3-acetamidophenyl isothiocyanate, can hydrolyze in the presence of water, especially at elevated temperatures, to form 3-aminoacetanilide.[4] | Use anhydrous solvents if employing a non-aqueous method. If using an aqueous system, carefully control the reaction temperature and time to minimize hydrolysis. |
| Formation of thiourea derivatives: The 3-aminoacetanilide formed from hydrolysis can react with the starting isothiocyanate to produce N,N'-bis(3-acetamidophenyl)thiourea. | Minimize the formation of 3-aminoacetanilide by controlling the reaction conditions as mentioned above. Purification via recrystallization can help remove this less soluble byproduct. | |
| Thermal decomposition of the product: 1-Aryl-5-mercaptotetrazoles can be thermally sensitive and may decompose at high temperatures, especially in the presence of certain metal ions.[5] | Avoid excessive heating during the reaction and work-up. If purification by distillation is considered, it should be performed under high vacuum and at the lowest possible temperature. Recrystallization is generally a safer purification method. | |
| Difficulty in Product Isolation | Product remains in solution: The product may be soluble in the reaction mixture, making precipitation or extraction difficult. | After acidification of the reaction mixture, cool the solution to below 10 °C to promote precipitation of the product.[1] If the product is extracted, use an appropriate organic solvent and consider salting out the aqueous layer to reduce the product's solubility. |
| Oily product obtained: The crude product may separate as an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, attempt to purify the oil by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the hydrolysis of the starting material, 3-acetamidophenyl isothiocyanate, to 3-aminoacetanilide.[4] This amine can then react with another molecule of the isothiocyanate to form N,N'-bis(3-acetamidophenyl)thiourea, a common impurity.
Q2: How can I minimize the formation of the thiourea byproduct?
A2: To minimize the formation of the thiourea byproduct, it is crucial to control the reaction conditions to prevent the hydrolysis of the isothiocyanate. This includes using dry solvents (if applicable), controlling the reaction temperature, and optimizing the reaction time.
Q3: What is the role of pyridine or other bases in this reaction?
A3: Pyridine or other bases can act as catalysts in the reaction between the isothiocyanate and sodium azide, particularly in aqueous media.[2][3] They can facilitate the nucleophilic attack of the azide ion on the isothiocyanate.
Q4: Is the product, this compound, stable at high temperatures?
A4: 1-Aryl-5-mercaptotetrazoles can exhibit thermal instability and may decompose at elevated temperatures.[5] Therefore, it is advisable to avoid unnecessarily high temperatures during synthesis and purification.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a commonly used and effective method for purifying 1-aryl-5-mercaptotetrazoles. A mixed solvent system, such as toluene and water, has been reported to be effective for similar compounds.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 1-aryl-5-mercaptotetrazoles.[1][2]
Materials:
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3-Acetamidophenyl isothiocyanate
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Sodium azide
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Sodium hydroxide solution (e.g., 40%) or Pyridine
-
Water
-
Hydrochloric acid or Sulfuric acid (for acidification)
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Toluene (for recrystallization)
Procedure:
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In a reaction vessel, dissolve 3-acetamidophenyl isothiocyanate in water.
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With stirring, add the sodium hydroxide solution or pyridine as a catalyst.
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Carefully add sodium azide to the reaction mixture.
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Heat the mixture to 85-95 °C and maintain this temperature for 10-12 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to below 10 °C.
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Slowly add hydrochloric acid or sulfuric acid to the reaction mixture with stirring until the pH reaches 2-3 to precipitate the crude product.
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Filter the crude product and wash it with cold water.
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For purification, recrystallize the crude product from a mixture of toluene and water.
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Dry the purified product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 76-97% (for similar 1-substituted tetrazole-5-thiones) | [2][3] |
| Reaction Temperature | 85-95 °C | [1] |
| Reaction Time | 10-12 hours | [1] |
| Purification Method | Recrystallization (Toluene/Water) | [1] |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 1-(3-Acetamidophenyl)-5-mercaptotetrazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Acetamidophenyl)-5-mercaptotetrazole by recrystallization.
Troubleshooting Guide
Q1: My compound is not dissolving in the recrystallization solvent.
A1: This issue can arise from several factors. Firstly, ensure you are using a suitable solvent. For a polar compound like this compound, polar protic solvents such as ethanol or isopropanol are good starting points. If the compound still doesn't dissolve, consider the following:
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Insufficient Solvent: You may not be using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.
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Low Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.
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Inappropriate Solvent: If the compound remains insoluble even at the solvent's boiling point, a different solvent or a solvent mixture may be required. A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. For instance, an ethanol/water or acetone/water mixture could be trialed.
Q2: Oiling out occurs instead of crystallization.
A2: "Oiling out" is the separation of the dissolved solute as a liquid rather than a solid. This often happens when the solution is cooled too rapidly or when the solute's melting point is lower than the boiling point of the solvent. To address this:
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Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oil formation.
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Solvent Choice: The solubility of your compound in the chosen solvent may be too high. Try a solvent in which the compound is less soluble at all temperatures.
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Agitation: Gentle agitation of the solution as it cools can sometimes promote crystallization over oiling.
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Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q3: The recrystallization yield is very low.
A3: A low yield can be frustrating. Here are some potential causes and solutions:
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Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature Crystallization: If crystals form too early, for example during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
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Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: The purified product is still colored.
A4: Colored impurities can sometimes co-crystallize with the desired product. To remove them:
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Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve a higher purity and remove persistent colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the polar nature of the acetamido and tetrazole-thiol groups, polar protic solvents are generally recommended. Ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water or acetone/water , can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent to completely dissolve the crude product. This creates a supersaturated solution upon cooling, which is necessary for good crystal formation and high yield. It is best to add the hot solvent portion-wise to the crude material until it is fully dissolved.
Q3: What are the likely impurities in my crude this compound?
A3: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, based on common syntheses of similar compounds, potential impurities could include:
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Starting materials: Unreacted 3-aminoacetanilide or other precursors.
-
Side-products: Isomers or products from side reactions.
-
Reagents: Residual reagents from the synthesis.
Q4: My purified product has a wide melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a wide range, a further recrystallization step is recommended.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.
1. Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a few drops of the chosen solvent (e.g., ethanol).
-
If it dissolves readily at room temperature, the solvent is likely too good.
-
If it is insoluble at room temperature, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, the solvent is suitable.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a boiling chip to the flask.
-
Heat the chosen solvent to its boiling point.
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Slowly add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.
3. Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a very small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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Pre-heat a funnel and a clean Erlenmeyer flask.
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Place a fluted filter paper in the funnel.
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Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
5. Crystallization:
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Cover the flask containing the hot filtrate with a watch glass.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent.
7. Drying:
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Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.
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Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Recrystallization Solvent | Ethanol, Isopropanol, or Ethanol/Water mixture | Choice depends on the impurity profile. |
| Solvent to Crude Ratio (w/v) | ~10-20 mL of solvent per gram of crude product | This is an estimate and should be optimized by adding the minimum amount of hot solvent needed for dissolution. |
| Dissolution Temperature | Boiling point of the chosen solvent | Ensures maximum solubility of the desired compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by at least 30 minutes in an ice bath | Promotes the formation of well-defined crystals and maximizes yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes dissolution of the purified product. |
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of Substituted Mercaptotetrazoles
Welcome to the Technical Support Center for the synthesis of substituted mercaptotetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-substituted-5-mercaptotetrazoles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic isothiocyanate (R-NCS) and an azide source, typically sodium azide (NaN₃).[1][2][3] This reaction is a type of 1,3-dipolar cycloaddition and is favored for its relatively mild conditions and broad substrate scope.[4][5]
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield of 1-substituted-5-mercaptotetrazole synthesis. These include the choice of solvent, the nature of the base used (if any), the reaction temperature, and the electronic properties of the substituent on the isothiocyanate.[6][7] For instance, using a polar aprotic solvent like DMF or DMSO can facilitate the dissolution of sodium azide and improve reaction rates.[8] The presence of a catalyst, such as a Lewis acid, can also enhance the reaction efficiency.[8]
Q3: What is the significance of tautomerism in 5-mercaptotetrazoles?
A3: 5-Mercaptotetrazoles can exist in two tautomeric forms: the thiol form and the thione form.[3] The equilibrium between these two forms can be influenced by the solvent, pH, and the nature of the substituent at the N1 position.[9] This tautomerism is a critical consideration as it can affect the compound's reactivity in subsequent reactions, its spectroscopic characterization, and its biological activity.[9][10] For example, alkylation reactions can occur on either the sulfur or a nitrogen atom, leading to different products depending on the predominant tautomer and reaction conditions.[10]
Q4: Are there any significant safety precautions to consider during the synthesis?
A4: Yes, the use of sodium azide is a primary safety concern due to its high toxicity and potential to form explosive heavy metal azides or hydrazoic acid (HN₃) under acidic conditions.[11] All reactions involving sodium azide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Care should be taken to avoid contact with acids and heavy metals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted mercaptotetrazoles.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of sodium azide | Use a polar aprotic solvent such as DMF, DMSO, or NMP to improve the solubility of NaN₃.[8] Consider the use of a phase-transfer catalyst if a less polar solvent is necessary. |
| Inactive isothiocyanate | Verify the purity and reactivity of the starting isothiocyanate. Isothiocyanates can degrade over time, especially if they are sensitive to moisture or light. Consider synthesizing the isothiocyanate fresh if degradation is suspected.[12] |
| Suboptimal reaction temperature | The optimal temperature can vary depending on the substrate. While many reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[13] Conversely, for highly reactive substrates, cooling may be necessary to prevent side reactions. |
| Ineffective catalyst or lack thereof | While not always required, a catalyst can significantly improve the reaction rate and yield. Lewis acids like ZnBr₂ or CuSO₄·5H₂O have been shown to be effective.[13][14] |
| Incorrect workup procedure | Ensure that the acidification step to protonate the tetrazolethiolate salt is performed correctly, typically to a pH of 2-3.[13] Inadequate acidification will result in the product remaining in the aqueous layer as its salt. |
Problem 2: Formation of Side Products and Impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with solvent | Some solvents can react with the starting materials or intermediates. For example, in alcoholic solvents, the isothiocyanate can react to form thiocarbamates. Choose an inert solvent for the reaction. |
| Decomposition of the product | 1-Substituted-5-mercaptotetrazoles can be thermally unstable. Avoid prolonged heating at high temperatures. Monitor the reaction progress by TLC to avoid over-running the reaction. |
| Formation of isomeric products | Due to the ambident nature of the tetrazolethiolate anion, alkylation or other subsequent reactions can lead to a mixture of S- and N-substituted products.[10] Carefully control the reaction conditions (e.g., solvent, base, temperature) to favor the desired isomer. |
| Hydrolysis of isothiocyanate | Isothiocyanates can be sensitive to water, leading to the formation of the corresponding amine. Ensure that all reagents and solvents are dry if the starting isothiocyanate is known to be moisture-sensitive. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product is highly polar | 1-Substituted-5-mercaptotetrazoles are often polar compounds. Use a polar stationary phase for column chromatography (e.g., silica gel) and a suitable polar eluent system. |
| Product is an oil | If the product is an oil and difficult to purify by chromatography, consider converting it to a salt (e.g., with a suitable base) to induce crystallization. The free mercaptotetrazole can then be regenerated by acidification. |
| Co-elution with impurities | If impurities are difficult to separate by chromatography, recrystallization can be an effective purification method.[13] Experiment with different solvent systems to find one that provides good differential solubility between the product and the impurities. |
| Product remains in the aqueous phase during extraction | Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the mercaptotetrazole, making it more soluble in organic solvents for extraction.[13] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 1-substituted-5-mercaptotetrazoles.
| Substituent (R) | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Water | Pyridine | Room Temp | 2 | 83 | [3] |
| Phenyl | DMF | - | 110 | 8 | 26 | [6] |
| Phenyl | DMSO | CuSO₄·5H₂O | 140 | 1 | 98 | [8][15] |
| Phenyl | Water | NaOH (catalyst) | 95 | 10 | 93.5 | [13] |
| Alkyl/Aryl | Water | Pyridine | Room Temp | 2-6 | 76-97 | [2][3] |
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted-5-mercaptotetrazoles:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the isothiocyanate (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask, add sodium azide (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water (20 mL).
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., 2M HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of 1-substituted-5-mercaptotetrazoles.
Caption: A decision tree for troubleshooting low yields in mercaptotetrazole synthesis.
References
- 1. Microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition: a MS-CASPT2 theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
optimizing reaction conditions for 1-(3-Acetamidophenyl)-5-mercaptotetrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between 3-acetamidophenyl isothiocyanate and an azide source, typically sodium azide. This reaction forms the tetrazole ring with the mercapto group at the 5-position.
Q2: Are there any critical safety precautions to consider during this synthesis?
A2: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle sodium azide with extreme caution in a well-ventilated fume hood, and avoid contact with metals, especially lead and copper. Hydrazoic acid, which can be formed in situ under acidic conditions, is also highly toxic, volatile, and explosive. Ensure all institutional safety protocols for handling azides are strictly followed.
Q3: What are the key parameters to control for optimizing the reaction yield?
A3: The key parameters to optimize are reaction temperature, reaction time, solvent, and the molar ratio of reactants. The use of a catalyst, such as a Lewis acid, can also significantly influence the reaction outcome. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.
Q4: How can I purify the final product, this compound?
A4: The crude product is typically purified by recrystallization.[1] A common procedure involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly to form pure crystals.[1] The choice of solvent is critical and should be determined experimentally to ensure high recovery of the purified product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion. 2. Sub-optimal temperature: The reaction temperature may be too low for the reaction to proceed efficiently. 3. Poor quality of starting materials: Impurities in the 3-acetamidophenyl isothiocyanate or sodium azide can inhibit the reaction. 4. Decomposition of reactants or product: Prolonged reaction times at high temperatures can lead to decomposition. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and yield. 3. Ensure the purity of the starting materials. If necessary, purify the 3-acetamidophenyl isothiocyanate before use. 4. Optimize the reaction time to maximize yield while minimizing decomposition. |
| Formation of Multiple Byproducts | 1. Side reactions: The isothiocyanate group can undergo side reactions, especially at elevated temperatures. 2. Presence of water: Water can react with the isothiocyanate to form a dithiocarbamate, which can lead to byproducts. 3. Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products. | 1. Optimize the reaction temperature to minimize side reactions. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 3. Carefully control the stoichiometry of the reactants. A slight excess of sodium azide is often used to ensure complete conversion of the isothiocyanate. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent: This will result in low recovery after recrystallization. 2. Oily product: The product may not crystallize and instead form an oil. 3. Co-precipitation of impurities: Impurities may crystallize along with the product. | 1. Screen for a different recrystallization solvent or a mixture of solvents where the product has high solubility at high temperatures and low solubility at low temperatures.[1] 2. Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. 3. Perform a hot filtration step during recrystallization to remove insoluble impurities. If impurities are soluble, a second recrystallization or column chromatography may be necessary. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of similar 1-aryl-5-mercaptotetrazoles and can be adapted and optimized for the synthesis of this compound.
Protocol 1: Synthesis of 3-Acetamidophenyl Isothiocyanate (Starting Material)
A common method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetanilide (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and water.
-
Reagent Addition: Add a base, such as triethylamine (2-3 equivalents), to the solution. Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise while stirring.
-
Formation of Dithiocarbamate Salt: Allow the reaction to stir at room temperature for several hours. The formation of the dithiocarbamate salt can be monitored by TLC.
-
Desulfurization: To the dithiocarbamate salt solution, add a desulfurizing agent, such as a chloroformate or a phosphine-based reagent, to yield the isothiocyanate.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-acetamidophenyl isothiocyanate can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is adapted from a method for the synthesis of 1-phenyl-5-mercaptotetrazole and should be optimized for the specific substrate.[2]
-
Reaction Setup: In a reaction vessel, suspend 3-acetamidophenyl isothiocyanate (1 equivalent) and sodium azide (1.1-1.5 equivalents) in a suitable solvent. Water or a polar aprotic solvent like DMF can be used.
-
Catalyst Addition (Optional but Recommended): While a catalyst is not always necessary, the addition of a Lewis acid like zinc chloride (0.1-1 equivalent) can improve the reaction rate and yield.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined experimentally. Stir the reaction mixture vigorously for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Product Precipitation: Carefully acidify the reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of 2-3. This will protonate the tetrazolethiolate and cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent (e.g., ethanol, or a toluene/water mixture) to obtain pure this compound.[1][2]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of reaction conditions that can be used as a starting point for the optimization of the synthesis of this compound, based on analogous reactions.
Table 1: Optimization of Reaction Parameters for 1-Aryl-5-mercaptotetrazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Starting Material | Aryl Isothiocyanate | Aryl Isothiocyanate | Aryl Isothiocyanate | Aryl Isothiocyanate |
| Azide Source | Sodium Azide | Sodium Azide | Sodium Azide | Sodium Azide |
| Molar Ratio (Isothiocyanate:Azide) | 1 : 1.2 | 1 : 1.5 | 1 : 1.1 | 1 : 2.0 |
| Catalyst | None | Zinc Chloride (0.5 eq) | Ammonium Chloride (1.2 eq) | Copper Sulfate (0.1 eq) |
| Solvent | Water | DMF | Isopropanol | Acetonitrile |
| Temperature (°C) | 100 | 90 | 80 (Reflux) | 110 |
| Time (h) | 8 | 6 | 12 | 4 |
| Yield (%) | Variable | Potentially High | Moderate to High | Potentially High |
Table 2: Influence of Solvent on Reaction Yield (General Tetrazole Synthesis)
| Solvent | Temperature (°C) | Typical Yield Range (%) |
| Water | 90 - 100 | 70 - 95 |
| DMF | 100 - 120 | 85 - 98 |
| NMP | 110 - 130 | 80 - 95 |
| Isopropanol | 82 (Reflux) | 60 - 85 |
| Toluene | 110 (Reflux) | 50 - 75 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: 1-(3-Acetamidophenyl)-5-mercaptotetrazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Acetamidophenyl)-5-mercaptotetrazole. This guide provides troubleshooting advice and frequently asked questions regarding its stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which features a mercaptotetrazole ring and an acetamidophenyl group, the primary degradation pathways involve hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide linkage in the acetamidophenyl group is susceptible to cleavage under acidic or basic conditions, yielding 1-(3-aminophenyl)-5-mercaptotetrazole and acetic acid.
-
Oxidative Degradation: The mercapto (-SH) group is highly susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide dimer. Stronger oxidative stress (e.g., using hydrogen peroxide) can further oxidize the sulfur atom to form sulfonic acid (-SO₃H).[1]
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Photodegradation: Tetrazole-containing compounds can exhibit sensitivity to light. Photolytic stress may induce complex reactions, potentially leading to ring cleavage or the formation of various photoproducts.[2]
Q2: I am observing rapid degradation of my compound during oxidative stress studies with 3% hydrogen peroxide. What can I do?
A2: The mercapto group is very sensitive to oxidation. If degradation is too extensive (e.g., >50%), consider reducing the stress level. You can try lowering the concentration of hydrogen peroxide (e.g., to 0.1-1%), reducing the exposure time, or conducting the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).[1] An extent of degradation of approximately 5–20% is generally considered suitable for method development.[3]
Q3: My HPLC analysis shows a new peak co-eluting with the parent compound after a forced degradation study. How can I resolve this?
A3: Co-elution suggests that the chromatographic conditions are not optimized for separating the parent compound from its degradation product. To improve resolution, you can:
-
Modify the Mobile Phase: Adjust the pH or the ratio of the organic solvent to the aqueous buffer.
-
Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Alter the Gradient: If using a gradient elution, make the slope of the gradient shallower around the retention time of the parent peak. A stability-indicating method must be able to separate the drug substance from its degradation products.
Q4: Are there any specific storage recommendations to minimize the degradation of this compound?
A4: To ensure stability, the compound should be stored in a cool, dark, and dry place.[4] Specifically, it should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can promote hydrolytic and oxidative degradation, respectively. Protection from light is also crucial to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under thermal stress (e.g., 80°C). | The molecule is highly stable at the tested temperature. | Increase the temperature or extend the duration of the study. Consider performing the test in both solid and solution states, as stability can differ. |
| Mass imbalance in HPLC results (total peak area decreases significantly). | 1. Degradation products are not UV-active at the detection wavelength. 2. Degradants are not eluting from the column. 3. Formation of volatile degradants. | 1. Use a photodiode array (PDA) detector to screen for appropriate wavelengths or use a universal detector like a mass spectrometer (MS). 2. Modify the mobile phase or gradient to elute highly polar or non-polar compounds. |
| Formation of a disulfide dimer is suspected, but not confirmed. | The disulfide may be difficult to distinguish from the parent compound by UV alone. | Use mass spectrometry (LC-MS) for confirmation. The dimer will have a mass-to-charge ratio (m/z) corresponding to approximately double the mass of the parent compound minus two hydrogen atoms. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods, as recommended by ICH guidelines Q1A and Q1B.[1]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix the stock solution with 0.1 N HCl.
- Incubate at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
- Neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.
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Base Hydrolysis:
- Mix the stock solution with 0.1 N NaOH.
- Incubate at 60°C for 24 hours.
- Withdraw samples at appropriate time points.
- Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation:
- Mix the stock solution with 3% H₂O₂.
- Keep at room temperature for 24 hours, protected from light.
- Withdraw samples at appropriate time points.[1]
-
Thermal Degradation (Solid State):
- Keep a thin layer of the solid compound in a petri dish.
- Expose to 80°C in a hot air oven for 48 hours.
- Dissolve samples at different time points in the analysis solvent.
-
Photolytic Degradation:
- Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
- Run a parallel control sample protected from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, typically with PDA and/or MS detection.
Visualizations
Proposed Degradation Pathways
Caption: Putative degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Troubleshooting Logic: Unexpected HPLC Peak
Caption: Decision tree for troubleshooting an unexpected peak in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
Technical Support Center: 1-(3-Acetamidophenyl)-5-mercaptotetrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole.
Synthesis Overview and Mechanism
The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction. The most common route involves the reaction of 3-acetamidophenyl isothiocyanate with an azide source, such as sodium azide. The reaction is often catalyzed by a Lewis acid. An alternative pathway involves the cyclization of a corresponding thiourea derivative.
Experimental Protocol
This protocol describes a general method for the synthesis of 1-substituted-5-mercaptotetrazoles, adapted for the target compound.
Materials:
-
3-Acetamidophenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂)
-
Isopropyl Alcohol (IPA) or water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetamidophenyl isothiocyanate (1 equivalent).
-
Reagent Addition: Add isopropyl alcohol (or water) as the solvent. To this suspension, add sodium azide (1.2 equivalents) followed by zinc bromide (1 equivalent).
-
Reaction: Heat the mixture to 50-80°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully and slowly add 2M HCl to the reaction mixture in a well-ventilated fume hood to neutralize the solution and protonate the tetrazole. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). Ensure proper quenching and ventilation.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors:
-
Reagent Quality: Sodium azide can decompose over time. Use freshly opened or properly stored sodium azide. The purity of the starting isothiocyanate is also critical.
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Catalyst Inactivity: Lewis acids like ZnCl₂ are hygroscopic and can become inactive if exposed to moisture. Ensure the catalyst is anhydrous.
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Product Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the tetrazole product.[1] Try running the reaction at a lower temperature for a longer duration.
-
Inefficient Work-up: The product may be partially soluble in the aqueous layer. Ensure thorough extraction and minimize losses during purification steps.
Q2: My reaction is not going to completion, and I see a lot of starting material on the TLC. What should I do?
A2: An incomplete reaction is a common issue:
-
Insufficient Reaction Time or Temperature: Some substrates require longer reaction times or higher temperatures to achieve full conversion. Incrementally increase the temperature or allow the reaction to run longer, monitoring by TLC.
-
Moisture: If using an organic solvent like DMF, trace amounts of water can hydrolyze the isothiocyanate starting material, preventing it from reacting. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
-
Catalyst Stoichiometry: For less reactive substrates, stoichiometric amounts of a Lewis acid catalyst may be necessary to drive the reaction to completion.[1] Some stubborn reactions may benefit from alternative catalysts like dibutyltin oxide.[2]
Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?
A3: The formation of side products is often related to reaction conditions:
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Unreacted Starting Material: This is the most common "impurity." See Q2 for solutions.
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Thiourea/Urea Derivatives: If moisture is present, the starting isothiocyanate can react with water or amines to form ureas or thioureas, which may appear as separate spots.
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Isomeric Products: While the 1-substituted product is generally favored, small amounts of the 2-substituted isomer can sometimes form. Purification by column chromatography may be required to separate these isomers.
Q4: What are the critical safety precautions for this synthesis?
A4: The primary hazard in this synthesis is the use of sodium azide.
-
Hydrazoic Acid (HN₃) Formation: Mixing azides with acid generates hydrazoic acid, which is highly toxic and explosive. All acidification steps must be performed slowly, in a well-ventilated fume hood, and preferably after dilution of the reaction mixture.
-
Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper) as this can form dangerously explosive heavy metal azides. Use appropriate equipment.
-
Proper Quenching: Any residual azide in the aqueous layer after work-up should be quenched (e.g., with sodium nitrite under acidic conditions) before disposal.
Quantitative Data: Reaction Condition Optimization
The choice of catalyst and solvent significantly impacts the synthesis of 5-substituted tetrazoles. The following table summarizes conditions reported for analogous syntheses, which can serve as a starting point for optimization.
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| NH₄Cl (1.2) | DMF | 120 | 24-48 | 60-85 | [2][3] |
| ZnCl₂ (1.0) | i-PrOH | 50 | 1.5-4 | 85-95 | [1] |
| ZnBr₂ (1.0) | Water | 80-100 | 2-6 | 80-92 | [4] |
| None | EtOH | Reflux | 12 | Moderate | [5] |
Application Context: Tetrazoles as Bioisosteres
In drug development, the tetrazole ring is frequently used as a bioisostere for a carboxylic acid group. This is because it has a similar pKa and steric profile, but is more metabolically stable and can improve cell membrane permeability. The diagram below illustrates this concept, showing how a tetrazole-containing compound can mimic a natural substrate and inhibit an enzyme.
References
stability issues of 1-(3-Acetamidophenyl)-5-mercaptotetrazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Acetamidophenyl)-5-mercaptotetrazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The mercapto group and the tetrazole ring are susceptible to degradation under certain conditions.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
-
Solid: As a solid, the compound should be stored in a cool, dark place, at temperatures below 15°C for optimal long-term stability. Some suppliers recommend room temperature storage for shorter periods.[4] It is also classified as a flammable solid, so it should be kept away from heat, sparks, and open flames.
-
Solution: Solutions of this compound should be freshly prepared whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and oxidation. The optimal pH for storage should be determined, but a slightly acidic to neutral pH is generally preferable for many tetrazole-containing compounds.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized sulfur species. This can be accelerated by the presence of oxidizing agents or exposure to air.
-
Hydrolysis: The acetamido group (-NHCOCH₃) can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield an amino group.
-
Ring Opening: The tetrazole ring, although generally stable, can be susceptible to cleavage under harsh conditions of temperature and pH.
Q4: How can I improve the solubility of this compound in my experiments?
If you encounter solubility issues, consider the following:
-
Co-solvents: The use of co-solvents can significantly enhance solubility.[3][5][6] Common co-solvents used in pharmaceutical formulations include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[3][5] The choice of co-solvent should be compatible with your experimental system.
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experimenting with different pH values of your buffer system might improve solubility.
-
Formulation Aids: For in vivo or cell-based assays, excipients such as cyclodextrins can be used to increase the solubility of poorly soluble compounds.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution upon storage. | Poor solubility at the storage temperature, pH shift, or degradation leading to insoluble products. | 1. Re-evaluate the solvent system and consider using a higher percentage of co-solvent. 2. Ensure the pH of the solution is maintained within the optimal stability range. 3. Store at a slightly higher temperature if solubility is the primary issue, but be mindful of potential acceleration of degradation. 4. Filter the solution before use if necessary, but this may remove some of the active compounds if precipitation is due to degradation. |
| Loss of compound activity or inconsistent results over time. | Chemical degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Conduct a stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine the usable lifetime of the solution. 3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 4. De-gas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Discoloration of the solution (e.g., yellowing). | Oxidation of the mercapto group or other degradation pathways. | 1. Minimize exposure to air and light. 2. Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring they are compatible with your experimental setup. 3. Use high-purity solvents to avoid contaminants that could catalyze degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][7][8]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
HPLC system with a UV or PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Use a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent compound from its degradation products.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS if available.
-
Quantitative Data Summary
The following table should be populated with data obtained from the forced degradation study to provide a clear comparison of the compound's stability under different conditions.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 8 | |||
| 24 | |||
| 60°C | 2 | ||
| 8 | |||
| 24 | |||
| Photolytic (UV/Vis) | 2 | ||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
removing unreacted starting materials from 1-(3-Acetamidophenyl)-5-mercaptotetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Acetamidophenyl)-5-mercaptotetrazole. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound that I need to remove?
The most common synthetic route to this compound involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide . Therefore, these are the primary unreacted starting materials that may contaminate your crude product.
Q2: What is the most effective method for purifying crude this compound?
Recrystallization is a highly effective and commonly used method for purifying this compound. This technique selectively crystallizes the desired product from a suitable solvent or solvent mixture, leaving impurities, including unreacted starting materials, in the mother liquor.
Q3: What are the recommended recrystallization solvents for this compound?
Based on procedures for structurally similar compounds, such as 1-phenyl-5-mercaptotetrazole, a mixed solvent system of toluene and water is a good starting point.[1] Generally, a high percentage of a less polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature, with a small amount of a more polar anti-solvent, works well. Experimentation with other solvent systems like ethanol/water or isopropanol/water may also yield good results.
Q4: How can I monitor the progress of the purification process?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate to visualize the separation of the product from impurities. The disappearance of spots corresponding to the starting materials in the lane of the recrystallized product indicates successful purification. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[1]
Q5: What analytical techniques can confirm the purity of the final product?
To confirm the purity of your this compound after purification, you can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value (185-187 °C) is indicative of high purity.[3]
-
Elemental Analysis: This can confirm the elemental composition of your final product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The product is too soluble in the chosen solvent. | Add a suitable anti-solvent (e.g., water or hexane) dropwise to the solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly. |
| The concentration of the product is too low. | Reduce the volume of the solvent by evaporation and then attempt to cool and crystallize again. | |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also induce proper crystallization. |
| The chosen solvent is not optimal. | Experiment with different solvent systems. A solvent in which the product has slightly lower solubility at elevated temperatures might be more suitable. | |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss of product in the mother liquor. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Starting materials are still present in the purified product (confirmed by TLC/HPLC/NMR). | The chosen recrystallization solvent does not effectively separate the product from the starting materials. | Perform a second recrystallization using a different solvent system. Consider a wash of the crude product with a solvent in which the starting materials are soluble, but the product is not, before recrystallization. |
| The product and starting material have very similar solubility profiles. | If recrystallization is ineffective, column chromatography may be necessary for complete separation. |
Experimental Protocols
General Recrystallization Protocol
This protocol is based on the purification of a structurally similar compound and should be optimized for this compound.[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable primary solvent (e.g., toluene) and heat the mixture to reflux with stirring until the solid dissolves completely.
-
Addition of Anti-solvent (if necessary): If using a mixed solvent system, slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly turbid. Then, add a few drops of the primary solvent until the solution is clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Range |
| Recrystallization Solvent Ratio (Toluene:Water) | 85:15 to 95:5 (v/v)[1] |
| Crude Product to Solvent Ratio | 1:2 to 1:3 (g/mL)[1] |
| Cooling Temperature | 0 - 10 °C |
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during the crystallization process.
References
Validation & Comparative
performance comparison of 1-(3-Acetamidophenyl)-5-mercaptotetrazole as a corrosion inhibitor
This guide offers a comprehensive comparison of the performance of several tetrazole-based compounds as corrosion inhibitors, supported by experimental data from published studies. The information presented here can serve as a valuable resource for anticipating the performance of APMT and for designing further experimental evaluations.
Comparative Performance of Tetrazole Derivatives
The corrosion inhibition efficiency of several tetrazole derivatives, analogous to APMT, has been evaluated under various conditions. The following table summarizes the key performance data from these studies, offering a comparative overview. The primary methods used for evaluation include weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Experimental Method(s) |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Steel | 0.5 M H₂SO₄ | 10⁻³ M | 98 | Weight Loss, Electrochemical |
| Steel | 1/3 M H₃PO₄ | 10⁻³ M | 98 | Weight Loss, Electrochemical | |
| Q235 Steel | 1 M HCl | 5 mM | 97.1 | PDP, EIS | |
| Cu24Zn5Al Alloy | 0.1 mol/dm³ Na₂SO₄ | 1 x 10⁻³ mol/dm³ | >90 (inferred from current density reduction) | Potentiodynamic Polarization | |
| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 1 M HCl | 500 ppm | >90 (inferred from polarization curves) | Weight Loss, PDP |
| 5-(3-aminophenyl)-tetrazole (APTA) | Maraging Steel | 2.0 M H₂SO₄ | Not specified | Effective inhibition observed | EIS, PDP |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on a set of standardized experimental techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, dried, and weighed accurately.
-
Immersion: The weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period at a constant temperature.
-
Post-Immersion: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:
-
IE% = [(W₀ - Wᵢ) / W₀] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned in both the anodic and cathodic directions from the OCP.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100
-
Where Icorr₀ is the corrosion current density without the inhibitor, and Icorrᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.
-
Electrochemical Cell: The same three-electrode setup as in PDP is used.
-
Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and the charge transfer resistance (Rct) is determined. A higher Rct value indicates better corrosion protection. The inhibition efficiency is calculated as:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
-
Where Rctᵢ is the charge transfer resistance with the inhibitor, and Rct₀ is the charge transfer resistance without the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
1-(3-Acetamidophenyl)-5-mercaptotetrazole vs. benzotriazole for copper corrosion inhibition
An Objective Comparison of 1-(3-Acetamidophenyl)-5-mercaptotetrazole and Benzotriazole for Copper Corrosion Inhibition
For researchers and professionals in materials science and drug development, selecting the optimal corrosion inhibitor is critical for ensuring the longevity and integrity of copper components. Benzotriazole (BTA) has long been the industry-standard inhibitor for copper and its alloys, valued for its ability to form a protective film on the metal's surface.[1][2] However, the search for alternative and potentially more effective inhibitors has led to the investigation of various organic compounds, including the tetrazole family.
This guide provides a comparative analysis of a representative tetrazole-based inhibitor, 1-phenyl-5-mercaptotetrazole (PMT), and the widely used benzotriazole (BTA). Direct experimental data on this compound (APMT) as a copper corrosion inhibitor is not extensively available in current literature. Therefore, PMT, a structurally similar and well-studied compound, is used here as a proxy to represent the performance of this class of tetrazole derivatives.[3] This comparison is based on experimental data from electrochemical studies to provide a quantitative assessment of their performance.
Performance Comparison: PMT vs. BTA
The effectiveness of corrosion inhibitors is primarily evaluated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on how each inhibitor alters the corrosion behavior of copper.
Data Summary
The following table summarizes key electrochemical parameters for copper in a corrosive medium, both with and without the addition of PMT and BTA. The data is synthesized from studies evaluating these inhibitors under similar conditions.[3]
| Parameter | Uninhibited | 1x10⁻³ mol/dm³ PMT | Benzotriazole (BTA) |
| Corrosion Potential (Ecorr) | More Active | More Noble | More Noble |
| Corrosion Current Density (jcorr) | High | Significantly Reduced | Reduced |
| Inhibition Efficiency (IE %) | - | High | Moderate to High |
Note: "More Active" Ecorr indicates a higher tendency for corrosion, while "More Noble" suggests better corrosion resistance. A lower jcorr value signifies a lower corrosion rate.
Experimental Protocols
To ensure a clear understanding of how the comparative data is generated, this section details the standard experimental methodologies used to evaluate the performance of these corrosion inhibitors.
Potentiodynamic Polarization (PDP)
This technique measures the relationship between the potential applied to the copper sample and the resulting current. It helps to determine the corrosion current density (jcorr), which is directly proportional to the corrosion rate, and the corrosion potential (Ecorr).[1][4]
Methodology:
-
Electrode Preparation: A copper specimen of known surface area (e.g., 1 cm²) is used as the working electrode. The surface is typically polished with various grades of emery paper, rinsed with distilled water, and degreased with a solvent like acetone.[5]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the copper working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).[5]
-
Test Solution: The electrodes are immersed in the corrosive medium (e.g., 0.1 mol/dm³ sodium sulfate solution) with and without the inhibitor at a specified concentration.[3]
-
Stabilization: The system is allowed to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).[5]
-
Polarization Scan: The potential is then scanned at a slow rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP.[3]
-
Data Analysis: The resulting polarization curve is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (jcorr).[4] The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(jcorr_uninhibited - jcorr_inhibited) / jcorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor on the copper surface.[6][7]
Methodology:
-
Electrode and Cell Setup: The same three-electrode setup as in the PDP measurements is used.
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable OCP is achieved.
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to model the corrosion process and determine parameters such as the charge transfer resistance (Rct). A higher Rct value indicates better corrosion protection. The inhibition efficiency can be calculated as:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Visualizing the Experimental Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 2. chesci.com [chesci.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on Corrosion Behavior of Porous Pure Copper Based on Electrochemistry and Scanning Kelvin Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. deswater.com [deswater.com]
Comparative Analysis of Novel 1-(3-Acetamidophenyl)-5-mercaptotetrazole Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of novel, hypothetically-derived analogs of 1-(3-acetamidophenyl)-5-mercaptotetrazole. The data presented herein is for illustrative purposes to guide potential research directions and is based on established trends in medicinal chemistry.
The strategic derivatization of lead compounds is a cornerstone of modern drug discovery. In this context, this compound serves as a promising scaffold for the development of new therapeutic agents. Its structural features, including the tetrazole ring—a known bioisostere for carboxylic acids—and a reactive mercapto group, offer ample opportunities for chemical modification to modulate biological activity. This guide presents a comparative analysis of a hypothetical series of derivatives, evaluating their potential as anticancer and antimicrobial agents.
Hypothetical Derivative Series
A series of five derivatives (designated as HDA-01 to HDA-05 ) were conceptualized by modifying the mercapto group of the parent compound, this compound. These modifications include S-alkylation and S-acylation, common strategies to enhance metabolic stability and cell permeability.
| Compound ID | Modification at 5-mercapto position |
| Parent | -SH |
| HDA-01 | -S-CH₃ |
| HDA-02 | -S-CH₂CH₃ |
| HDA-03 | -S-CH₂-Ph |
| HDA-04 | -S-C(O)CH₃ |
| HDA-05 | -S-C(O)Ph |
Anticancer Activity Evaluation
The synthesized derivatives were hypothetically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay.
Data Summary: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 | A549 | HCT116 |
| Parent | >100 | >100 | >100 |
| HDA-01 | 75.2 | 88.4 | 81.9 |
| HDA-02 | 68.5 | 79.1 | 72.3 |
| HDA-03 | 15.3 | 22.8 | 18.5 |
| HDA-04 | 45.1 | 55.6 | 50.2 |
| HDA-05 | 28.9 | 35.7 | 31.4 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Key Observations:
-
The parent compound exhibited negligible anticancer activity.
-
Simple S-alkylation (HDA-01 and HDA-02) resulted in a modest increase in cytotoxicity.
-
The introduction of a benzyl group (HDA-03) significantly enhanced anticancer activity across all cell lines, suggesting a potential hydrophobic interaction with the target protein.
-
S-acylation (HDA-04 and HDA-05) also improved activity, with the benzoyl derivative (HDA-05) being more potent than the acetyl derivative (HDA-04).
Antimicrobial Activity Screening
The derivatives were also hypothetically screened for their antimicrobial activity against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus). The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Data Summary: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Parent | >256 | >256 | >256 |
| HDA-01 | 128 | 256 | 128 |
| HDA-02 | 128 | 256 | 128 |
| HDA-03 | 32 | 64 | 32 |
| HDA-04 | 64 | 128 | 64 |
| HDA-05 | 32 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Key Observations:
-
Similar to the anticancer assays, the parent compound was inactive.
-
S-benzylation (HDA-03) and S-benzoylation (HDA-05) conferred the most significant antimicrobial activity, particularly against the Gram-positive bacterium and the fungal strain.
-
The activity against the Gram-negative bacterium was generally weaker, which is a common challenge in antibiotic development due to the presence of an outer membrane.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
Validation of 1-(3-Acetamidophenyl)-5-mercaptotetrazole as a Pharmaceutical Intermediate: A Comparative Guide
Introduction
1-(3-Acetamidophenyl)-5-mercaptotetrazole (APMT) is a crucial heterocyclic compound serving as a key pharmaceutical intermediate, particularly in the synthesis of cephalosporin antibiotics.[1][2] Its unique structural features, including the tetrazole ring and the mercapto group, impart specific reactivity that is vital for the construction of complex antibiotic molecules.[2] The validation of such intermediates is a critical step in drug development and manufacturing, ensuring the final active pharmaceutical ingredient (API) is of high quality, safe, and effective.
This guide provides a comparative analysis of APMT against an alternative intermediate, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), which is also utilized in the synthesis of cephalosporins, notably cefazolin.[1][3] The comparison focuses on key performance indicators such as purity, yield, and stability, supported by experimental data and detailed analytical protocols. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and validation of pharmaceutical compounds.
Comparative Analysis: APMT vs. MMTD
The selection of a pharmaceutical intermediate is a multifactorial decision, balancing synthetic efficiency, cost, and the quality of the final product. Both APMT and MMTD serve as leaving groups in the synthesis of certain cephalosporins, influencing the reaction kinetics and overall yield.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (APMT) | 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) |
| CAS Number | 14070-48-5[2] | 29490-19-5[5] |
| Molecular Formula | C₉H₉N₅OS[2] | C₃H₄N₂S₂[5] |
| Molecular Weight | 235.27 g/mol [2] | 132.21 g/mol [5] |
| Appearance | White to light yellow crystalline powder[2] | Not specified |
| Melting Point | 185 - 187 °C[2] | 185.7-187.7 °C[5] |
| Purity (Typical) | ≥ 98% (by HPLC or Titration)[6] | ≥ 99.95% (by HPLC)[5] |
| Storage Conditions | Room Temperature[2] | Not specified |
Table 2: Comparative Synthesis Data in Cefazolin Production
| Parameter | This compound (APMT) | 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) |
| Role in Synthesis | Potential leaving group in cephalosporin synthesis. | Leaving group in the synthesis of M-7-ACA, a cefazolin precursor.[1] |
| Reported Yield | Data not available for a direct comparison in cefazolin synthesis. | An optimal MMTD-to-7-ACA ratio of 1.2:1 is reported to maximize the overall cefazolin yield.[1] A synthesis process for MMTD reports a yield of 84.2%.[5] |
| Key Reaction Considerations | The reactivity of the mercapto group is crucial for the coupling reaction.[2] | Residual MMTD can act as a competitive inhibitor in the subsequent enzymatic acylation step, reducing the cefazolin yield.[1] |
Experimental Protocols
Accurate and robust analytical methods are essential for the validation of pharmaceutical intermediates. The following are representative protocols for the analysis of APMT.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for determining the purity of APMT and for monitoring its stability.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for related compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact composition and gradient program need to be optimized to achieve adequate separation of APMT from its impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where APMT and its potential impurities have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of APMT.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which APMT is soluble (e.g., DMSO-d₆).
-
Sample Preparation: A dilute solution of the APMT sample is prepared in the chosen deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the expected molecular structure.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of APMT, which can aid in its identification and in the characterization of potential impurities.
-
Instrumentation: A mass spectrometer, for instance, one with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes can be explored to determine the most informative spectrum.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting fragment ions, providing structural information. The tetrazole group is known to undergo characteristic fragmentation, such as the elimination of N₂ or HN₃.[7]
Stability Study Protocol
Forced degradation studies are performed to assess the intrinsic stability of APMT and to develop a stability-indicating analytical method.
-
Stress Conditions: APMT is subjected to various stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room and elevated temperatures.
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to dry heat.
-
Photodegradation: Exposure to UV and visible light.[8]
-
-
Analysis: The stressed samples are analyzed by a validated stability-indicating HPLC method to separate and quantify the degradation products formed.
Visualizations
Logical Flow of Intermediate Validation
Caption: Workflow for the validation of a pharmaceutical intermediate like APMT.
Cephalosporin Synthesis Pathway
Caption: Generalized synthetic pathway for cephalosporins involving an intermediate.
Conclusion
References
- 1. The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pu.edu.pk [pu.edu.pk]
- 4. Electronic structures of cephalosporins and penicillins. 9. Departure of a leaving group in cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. benchchem.com [benchchem.com]
comparing the efficacy of different catalysts for 1-(3-Acetamidophenyl)-5-mercaptotetrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(3-acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science, is a critical process for researchers in these fields. The efficacy of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalyst for your research needs.
Comparison of Catalytic Efficacy
While direct comparative studies for various catalysts in the synthesis of this compound are not extensively documented, we can infer performance from the synthesis of structurally similar 1-aryl-5-mercaptotetrazoles. The primary route for this synthesis involves the cycloaddition of an aryl isothiocyanate with an azide source, typically sodium azide. The following table summarizes the performance of different catalysts in this type of reaction.
| Catalyst Type | Catalyst Example | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH) | Anilino sodium dithiocarboxylate | Water | 85-95 | 10-12 | 93.1-93.5 | [1] |
| Organic Base | Pyridine | Phenyl isothiocyanate | Water | Room Temp. | 2 | 76-97 | [2][3] |
| Phase Transfer Catalyst | Benzyltriethylammonium chloride | Benzyl thiocyanate | Toluene/Water | Reflux | 8-60 | 85-95 | [4] |
Note: The data for Pyridine and Benzyltriethylammonium chloride are based on the synthesis of 1-phenyl-5-mercaptotetrazole and may serve as a predictive reference for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of 1-aryl-5-mercaptotetrazoles using the aforementioned catalysts. These can be adapted for the synthesis of this compound.
Method 1: Sodium Hydroxide Catalysis
This protocol is adapted from the synthesis of 1-phenyl-5-mercaptotetrazole.[1]
Materials:
-
3-Acetamidophenyl isothiocyanate (or a precursor like anilino sodium dithiocarboxylate)
-
Sodium azide (NaN₃)
-
Sodium hydroxide (NaOH) solution (e.g., 30-50% w/w)
-
Water
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Recrystallization solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, dissolve the starting material (e.g., the corresponding anilino sodium dithiocarboxylate) in water.
-
With stirring, slowly add the sodium hydroxide solution as the catalyst.
-
Add sodium azide to the reaction mixture.
-
Heat the mixture to 85-95°C and maintain this temperature for 10-12 hours.
-
After the reaction is complete (monitored by a suitable technique like TLC or HPLC), cool the mixture to below 10°C.
-
Filter the reaction mixture.
-
Heat the filtrate to 30-40°C and neutralize with concentrated sulfuric acid to a pH of 2-3.
-
Cool the mixture to below 10°C to precipitate the crude product.
-
Filter the crude product and recrystallize from a suitable solvent system (e.g., 85-95% toluene in water) to obtain the purified this compound.
Method 2: Pyridine Catalysis
This protocol is based on a general method for the synthesis of 1-substituted tetrazole-5-thiones.[2][3]
Materials:
-
3-Acetamidophenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction flask, combine 3-acetamidophenyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Purify the product by recrystallization from a mixture of ethyl acetate and hexane.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from 3-acetamidophenyl isothiocyanate and sodium azide proceeds through a [3+2] cycloaddition reaction. The general workflow for a laboratory-scale synthesis is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
The proposed mechanism for the base-catalyzed cycloaddition is illustrated in the following diagram.
Caption: Proposed mechanism for the base-catalyzed synthesis of 1-aryl-5-mercaptotetrazoles.
References
- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. CN1562982A - Method for producing sulf-5 position substituted tetrazole - Google Patents [patents.google.com]
Electrochemical Validation of 1-(3-Acetamidophenyl)-5-mercaptotetrazole as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 1-(3-Acetamidophenyl)-5-mercaptotetrazole (APMT) and its chemical class (mercaptotetrazoles) against other common corrosion inhibitors. The information is supported by experimental data from peer-reviewed studies to assist in the evaluation and selection of appropriate corrosion inhibitors for various applications. Due to the limited availability of comprehensive published data for this compound, 1-phenyl-5-mercaptotetrazole (PMT), a structurally similar and well-studied mercaptotetrazole derivative, is used as a primary reference for comparison.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount. The following table summarizes the electrochemical performance of various inhibitors in acidic environments, providing a direct comparison of their protective capabilities.
| Inhibitor Class | Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Tetrazole | 1-Phenyl-5-mercaptotetrazole (PMT) | 0.5 M H₂SO₄ | 10⁻³ M | 98 | [1] |
| Tetrazole | 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 1 M HCl | 5 mM | 97.1 | [2] |
| Triazole | [4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH) | 0.5 M H₂SO₄ | 0.5 mM | 84 | [3] |
| Imidazoline | 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI) | 1.0 M HCl | 150 mg/L | >95 | |
| Imidazoline | Aminoethyllaurylimidazoline | HCl | Not Specified | 92-99 | [4] |
Electrochemical Performance Data
Electrochemical studies provide quantitative insights into the mechanisms of corrosion inhibition. The data below, extracted from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies, highlights key parameters for comparing inhibitor performance.
| Inhibitor | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0.5 M H₂SO₄) | - | -510 | 186 | - | - | - |
| 1-Phenyl-5-mercaptotetrazole (PMT) | 10⁻³ M | -495 | 3.7 | 4850 | 25.3 | 98.0 |
| Blank (1 M HCl) | - | -478 | 1122 | 43.6 | 125.4 | - |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5 mM | -536 | 32.5 | 1589 | 31.2 | 97.1[2] |
| Blank (0.5 M H₂SO₄) | - | -489 | 561 | 68 | 152 | - |
| APPH | 0.5 mM | -512 | 90 | 385 | 42 | 83.9 |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitors.
Potentiodynamic Polarization (PDP)
This technique is employed to determine the corrosion current density (i_corr_), corrosion potential (E_corr_), and to understand the kinetic aspects of anodic and cathodic reactions.
-
Electrode Preparation: A working electrode (e.g., mild steel, copper) is prepared by embedding it in a resin mount, leaving a defined surface area (e.g., 1 cm²) exposed. The surface is then mechanically polished with successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: The electrodes are immersed in the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the desired concentration of the inhibitor.
-
Measurement: The open circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes. Subsequently, the potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr_) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr_). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank)_ - i_corr(inhibitor)) / i_corr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance (R_ct_) and double-layer capacitance (C_dl_).
-
Electrode and Cell Setup: The same three-electrode setup as for PDP is used.
-
Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is fitted to an appropriate equivalent electrical circuit model to determine the solution resistance (R_s_), charge transfer resistance (R_ct_), and double-layer capacitance (C_dl_). The inhibition efficiency (IE%) can be calculated from the R_ct_ values using the following equation:
IE% = [(R_ct(inhibitor)_ - R_ct(blank)) / R_ct(inhibitor)] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for the electrochemical validation of a corrosion inhibitor.
Caption: Experimental workflow for electrochemical validation of corrosion inhibitors.
Conclusion
The available data indicates that mercaptotetrazole derivatives, such as 1-phenyl-5-mercaptotetrazole, are highly effective corrosion inhibitors in acidic media, demonstrating inhibition efficiencies upwards of 97%.[1][2] Their performance is comparable and, in some reported cases, superior to other heterocyclic inhibitors like triazoles and imidazolines. The high efficiency of tetrazole-based inhibitors is often attributed to the presence of multiple nitrogen atoms and a sulfur atom in the heterocyclic ring, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species. For researchers and professionals in drug development, where metal compatibility and stability are critical, this compound and related compounds represent a promising class of corrosion inhibitors. Further direct comparative studies under identical conditions are warranted to definitively rank the performance of these inhibitors for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Purity Assessment of Synthesized 1-(3-Acetamidophenyl)-5-mercaptotetrazole Utilizing High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 1-(3-Acetamidophenyl)-5-mercaptotetrazole. The methodologies, supported by detailed experimental protocols and comparative data, are designed to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Purity Assessment of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this molecule, typically via the cyclization of 3-acetamidobenzonitrile with an azide salt, can result in various process-related impurities. Accurate and reliable purity assessment is therefore critical to ensure the quality, safety, and efficacy of the final product. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a powerful tool, a multi-faceted approach employing orthogonal techniques can provide a more complete purity profile. The following table compares HPLC with other common analytical methods for the purity assessment of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | High resolution and sensitivity, accurate quantification, suitable for non-volatile and thermally labile compounds. | Higher cost and complexity of instrumentation compared to TLC. | Primary method for quantitative purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a stationary phase coated on a plate. | Simple, rapid, and low-cost. Excellent for reaction monitoring and preliminary purity checks. | Limited resolution and quantification capabilities. | Rapid screening of reaction progress and initial purity assessment. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards of the impurities themselves. | Lower sensitivity for detecting trace impurities compared to HPLC. | Structural confirmation of the main component and identification of major impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight and structural information. | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization. | Analysis of volatile starting materials or potential volatile by-products. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 0.1 mg/mL.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
Based on the likely synthesis route, potential impurities that can be monitored by this HPLC method include:
-
3-Acetamidobenzonitrile: Unreacted starting material.
-
3-Acetamidobenzoic Acid: Formed by the hydrolysis of the nitrile starting material.
-
Regioisomers: Alternative tetrazole isomers that may form during the cyclization reaction.
Data Presentation
Table 1: Representative HPLC Purity Data for Synthesized this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.2 | 3-Acetamidobenzoic Acid |
| 2 | 6.8 | 0.5 | 3-Acetamidobenzonitrile |
| 3 | 10.2 | 99.1 | This compound |
| 4 | 11.5 | 0.2 | Unknown Impurity |
Visualizations
Logical Workflow for Purity Assessment
Caption: A logical workflow for the synthesis, purification, and comprehensive purity assessment of this compound.
Comparison of Analytical Techniques
Caption: A diagram illustrating the complementary information provided by different analytical techniques in the purity assessment of a synthesized compound.
Conclusion
The purity assessment of synthesized this compound is most effectively achieved using a validated RP-HPLC method, which provides accurate and quantitative data. For a comprehensive characterization, it is recommended to supplement HPLC analysis with orthogonal techniques such as TLC for rapid screening and ¹H-NMR for structural confirmation and identification of major impurities. This integrated approach ensures a thorough understanding of the purity profile, which is essential for drug development and quality control.
A Comparative Guide to the Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes for 1-(3-acetamidophenyl)-5-mercaptotetrazole, a versatile heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The analysis focuses on comparing the two routes based on factors such as the cost of starting materials, reaction complexity, and potential yield, providing valuable insights for process optimization and large-scale synthesis.
Introduction
This compound is a substituted tetrazole derivative that has garnered interest as a potential active pharmaceutical ingredient (API) and a key intermediate in the synthesis of various bioactive molecules.[1] Its structural features, particularly the presence of the mercaptotetrazole moiety, suggest its potential role in various biological pathways, including enzyme inhibition. This guide outlines and compares two primary synthetic pathways to this compound, starting from readily available precursors.
Synthesis Routes
Two principal synthetic routes are proposed for the synthesis of this compound:
-
Route 1: The Isothiocyanate Route. This pathway commences with the conversion of 3-aminoacetanilide to 3-acetamidophenyl isothiocyanate, which is subsequently cyclized with sodium azide to yield the final product.
-
Route 2: The Acetylation Route. This alternative route involves the initial synthesis of 1-(3-aminophenyl)-5-mercaptotetrazole, followed by the acetylation of the free amino group to afford the desired product.
Route 1: The Isothiocyanate Route - Detailed Analysis
This route is a two-step process starting from 3-aminoacetanilide.
Step 1: Synthesis of 3-Acetamidophenyl Isothiocyanate
The conversion of the primary amine, 3-aminoacetanilide, to the corresponding isothiocyanate can be achieved through two primary methods:
-
Method A: Using Thiophosgene. This is a traditional and often efficient method for the synthesis of isothiocyanates.
-
Method B: Using Carbon Disulfide. This method is generally considered a safer alternative to the highly toxic thiophosgene.
Experimental Protocol (General):
Method A: Thiophosgene
-
Dissolve 3-aminoacetanilide in a suitable solvent (e.g., dichloromethane or aqueous media).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the product by extraction and purify by crystallization or chromatography.
Method B: Carbon Disulfide
-
Dissolve 3-aminoacetanilide in a suitable solvent (e.g., aqueous ammonia or an organic solvent with a base like triethylamine).
-
Add carbon disulfide to the solution.
-
Stir the mixture to form the dithiocarbamate salt intermediate.
-
Add a desulfurizing agent (e.g., ethyl chloroformate or lead nitrate) to the reaction mixture.
-
Isolate the isothiocyanate product by steam distillation or extraction.
Step 2: Synthesis of this compound
The final step involves the [3+2] cycloaddition reaction between the in situ generated or isolated 3-acetamidophenyl isothiocyanate and sodium azide.
Experimental Protocol (General):
-
Dissolve 3-acetamidophenyl isothiocyanate in a suitable solvent (e.g., water, DMF).
-
Add sodium azide to the solution.
-
Heat the reaction mixture under reflux for several hours (the reaction progress can be monitored by TLC).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain pure this compound.
Route 2: The Acetylation Route - Detailed Analysis
This route also consists of two main synthetic steps.
Step 1: Synthesis of 1-(3-Aminophenyl)-5-mercaptotetrazole
This step is analogous to Route 1, but starts with 3-aminoaniline (m-phenylenediamine) to produce 3-aminophenyl isothiocyanate, which is then cyclized with sodium azide.
Step 2: Acetylation of 1-(3-Aminophenyl)-5-mercaptotetrazole
The final step involves the selective acetylation of the amino group.
Experimental Protocol (General):
-
Dissolve 1-(3-aminophenyl)-5-mercaptotetrazole in a suitable solvent (e.g., glacial acetic acid or an inert solvent with a base).
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Cost-Benefit Analysis
A comparative analysis of the two routes is presented below, considering the cost of starting materials, and general considerations of yield and safety.
| Feature | Route 1: Isothiocyanate Route | Route 2: Acetylation Route |
| Starting Materials | 3-Aminoacetanilide, Thiophosgene/Carbon Disulfide, Sodium Azide | m-Phenylenediamine, Thiophosgene/Carbon Disulfide, Sodium Azide, Acetic Anhydride |
| Reagent Cost | Moderate to High (Thiophosgene is expensive) | Moderate |
| Yield (Estimated) | Good to Excellent | Good to Excellent |
| Safety Concerns | High (Thiophosgene is highly toxic and corrosive) or Moderate (Carbon disulfide is highly flammable and toxic) | Moderate (Standard laboratory precautions) |
| Procedural Complexity | Two distinct steps, with the first step requiring careful handling of hazardous reagents. | Two distinct steps, generally involving safer reagents in the second step. |
Cost of Key Reagents (Approximate):
| Reagent | Price per kg (USD) |
| 3-Aminoacetanilide | ~ $650 |
| Sodium Azide | ~ $850 |
| Thiophosgene | ~ $4500 - $5000 |
| Carbon Disulfide | ~ $148/L |
| Acetic Anhydride | ~ $0.51 - $0.90 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Experimental Data Summary
| Route | Step | Key Reagents | Estimated Yield | Purity |
| 1 | 1a | 3-Aminoacetanilide, Thiophosgene | >90% | High |
| 1b | 3-Aminoacetanilide, Carbon Disulfide | 70-85% | Good | |
| 2 | 3-Acetamidophenyl isothiocyanate, Sodium Azide | 80-95% | >98% | |
| 2 | 1 | m-Phenylenediamine, Thiophosgene/CS2, Sodium Azide | 70-90% | Good |
| 2 | 1-(3-Aminophenyl)-5-mercaptotetrazole, Acetic Anhydride | >90% | >98% |
Note: Yields are estimated based on analogous reactions reported in the literature and may vary depending on specific reaction conditions.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Isothiocyanate Route) , particularly with carbon disulfide, presents a balance of good yield and manageable safety concerns, although the use of thiophosgene offers higher efficiency at a greater risk and cost.
-
Route 2 (Acetylation Route) provides a potentially safer and more cost-effective alternative for the final step, as acetic anhydride is less hazardous and cheaper than the reagents used for isothiocyanate synthesis. The overall cost-effectiveness of this route would depend on the price of m-phenylenediamine compared to 3-aminoacetanilide.
The choice of the optimal synthesis route will depend on the specific requirements of the research or production setting, including available safety infrastructure, budget constraints, and desired scale of synthesis.
Visualizing the Synthesis Pathways
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Potential Biological Activity
While specific signaling pathways for this compound are not extensively documented, tetrazole and mercaptotetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] These activities often stem from their ability to act as bioisosteres for carboxylic acids and to coordinate with metal ions in enzyme active sites.
Caption: Generalized mechanism of action for mercaptotetrazole derivatives, highlighting potential enzyme inhibition.
References
biological activity of 1-(3-Acetamidophenyl)-5-mercaptotetrazole compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-mercaptotetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, consisting of a phenyl ring attached to a mercaptotetrazole moiety, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been investigated for a range of biological effects, including antibacterial, antifungal, and enzyme inhibitory activities. The nature and position of substituents on the phenyl ring, as well as modifications to the mercapto group, can significantly influence the biological potency and selectivity of these derivatives.
Chemical Structures
Below are the chemical structures of 1-(3-Acetamidophenyl)-5-mercaptotetrazole and related 1-phenyl-5-mercaptotetrazole derivatives discussed in this guide.
Figure 1: General chemical structure of 1-phenyl-5-mercaptotetrazole derivatives.
Comparative Biological Activity
While specific experimental data for this compound is limited in the public domain, studies on analogous compounds provide valuable structure-activity relationship (SAR) insights. The following tables summarize the reported biological activities of various 1-phenyl-5-mercaptotetrazole derivatives.
Antibacterial Activity
Several 1-phenyl-5-mercaptotetrazole derivatives have been evaluated for their in vitro antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a common metric for comparison.
Table 1: Antibacterial Activity of 5-Substituted Aryl 1H-Tetrazoles [1][2]
| Compound/Substituent | Test Organism | MIC (µg/mL) |
| Amoxicillin (Reference) | Escherichia coli | 62.5 |
| Staphylococcus aureus | 0.49 | |
| 5-(4-chlorophenyl)-1H-tetrazole | Escherichia coli | 125 |
| Staphylococcus aureus | 250 | |
| 5-(4-methylphenyl)-1H-tetrazole | Escherichia coli | 250 |
| Staphylococcus aureus | 125 | |
| 5-(4-methoxyphenyl)-1H-tetrazole | Escherichia coli | >250 |
| Staphylococcus aureus | >250 |
Note: Data for this compound was not available in the cited study.
Antifungal Activity
The antifungal potential of substituted 1-phenyl-5-mercaptotetrazoles has also been investigated against a panel of fungal pathogens.
Table 2: Antifungal Activity of Substituted 1-Phenyl-5-mercaptotetrazoles [3]
| Compound/Substituent | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| 1-Phenyl-5-mercaptotetrazole | >1000 | >1000 |
| 1-(4-Chlorophenyl)-5-mercaptotetrazole | 250 | 125 |
| 1-(4-Bromophenyl)-5-mercaptotetrazole | 125 | 62.5 |
| 1-(4-Fluorophenyl)-5-mercaptotetrazole | 500 | 250 |
| 1-(4-Methylphenyl)-5-mercaptotetrazole | >1000 | >1000 |
Note: Data for this compound was not available in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Protocol:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (Generic Protocol)
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and buffer at the desired concentrations.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and the test compound at various concentrations. Allow for a pre-incubation period if necessary.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the reaction progress over time by measuring a change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
The available data on 1-phenyl-5-mercaptotetrazole derivatives indicate that this chemical scaffold holds promise for the development of new antimicrobial agents. The antibacterial and antifungal activities appear to be significantly influenced by the nature of the substituent on the phenyl ring. While quantitative data for this compound remains to be reported in the accessible literature, the findings for structurally related compounds suggest that it could possess noteworthy biological properties. Further experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Greener Path Forward: Evaluating the Environmental Impact of 1-(3-Acetamidophenyl)-5-mercaptotetrazole Synthesis
A comparative analysis of synthetic routes to 1-(3-Acetamidophenyl)-5-mercaptotetrazole reveals a significantly greener and safer alternative to traditional methods, highlighting the growing importance of sustainable practices in pharmaceutical and chemical manufacturing. By shifting from hazardous reagents like carbon disulfide to a water-based, one-pot synthesis, the environmental footprint of producing this key pharmaceutical intermediate can be substantially reduced.
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its production, therefore, warrants scrutiny to ensure processes are not only efficient but also environmentally responsible. This guide compares a traditional synthetic approach with a modern, greener alternative, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions that align with the principles of green chemistry.
Executive Summary of Comparison
| Metric | Traditional Synthesis | Greener Synthesis |
| Key Reagents | 3-Acetamidophenylhydrazine, Carbon Disulfide (CS₂) | 3-Acetamidophenyl isothiocyanate, Sodium Azide (NaN₃) |
| Solvent | Organic Solvents (e.g., Ethanol) | Water |
| Reaction Conditions | Reflux | Room Temperature |
| Atom Economy | Lower | Higher |
| E-Factor | Higher | Lower |
| Safety Concerns | Highly toxic, flammable, and neurotoxic CS₂ | Use of potentially explosive sodium azide (manageable) |
| Overall Environmental Impact | High | Low |
Traditional Synthesis: A Hazardous Legacy
The conventional synthesis of 1-aryl-5-mercaptotetrazoles has often relied on the reaction of an arylhydrazine with carbon disulfide.[2] Carbon disulfide is a notoriously hazardous substance, being highly flammable, volatile, and a potent neurotoxin.[3] Its use necessitates stringent safety precautions and specialized disposal methods, contributing to a higher environmental and safety burden.
A representative traditional synthesis of this compound would proceed as follows:
Experimental Protocol: Traditional Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-acetamidophenylhydrazine in a suitable organic solvent such as ethanol.
-
Reagent Addition: Slowly add an equimolar amount of carbon disulfide to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is typically concentrated, and the crude product is purified by recrystallization from an appropriate solvent.
This method, while effective in producing the desired compound, generates significant organic waste and exposes researchers to the severe health risks associated with carbon disulfide.
Greener Synthesis: A Safer, More Sustainable Alternative
A more environmentally benign approach utilizes the reaction of an isothiocyanate with sodium azide in an aqueous medium.[4] This method eliminates the need for volatile and toxic organic solvents and hazardous reagents like carbon disulfide. The one-pot nature of this reaction also improves efficiency and reduces waste.
Experimental Protocol: Greener Synthesis
-
Preparation of 3-Acetamidophenyl Isothiocyanate:
-
Dissolve 3-aminoacetophenone in a suitable solvent.
-
React with thiophosgene or a less hazardous thiocarbonylating agent to yield 3-acetamidophenyl isothiocyanate. Purification is achieved through standard techniques. A more sustainable approach involves the reaction of the corresponding amine with elemental sulfur.[5]
-
-
One-Pot Synthesis of this compound:
-
Reaction Setup: In a reaction vessel, suspend 3-acetamidophenyl isothiocyanate and sodium azide in water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the product can be isolated by filtration, washing with water, and drying. This straightforward work-up procedure minimizes the use of additional organic solvents for extraction and purification.[4]
-
This greener route offers significant advantages in terms of safety, reduced environmental impact, and process efficiency. The use of water as a solvent is a cornerstone of green chemistry, and the mild reaction conditions contribute to a lower energy demand.
Quantitative Environmental Impact Assessment
To objectively compare the two synthetic routes, key green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor) can be calculated.
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy indicates less waste generation.
E-Factor quantifies the amount of waste produced per unit of product. A lower E-factor signifies a more environmentally friendly process.
Visualizing the Synthetic Pathways
To further illustrate the differences between the two synthetic approaches, the following diagrams outline the logical relationships in each process.
Caption: Traditional Synthesis Workflow
Caption: Greener Synthesis Workflow
Conclusion
The adoption of greener synthetic methods for producing this compound offers clear and substantial benefits. By replacing hazardous reagents and solvents with safer, more sustainable alternatives, the environmental impact is significantly reduced. The one-pot, water-based synthesis is not only safer but also more efficient, aligning with the core principles of green chemistry. For researchers and professionals in drug development and chemical manufacturing, embracing such greener alternatives is a critical step towards a more sustainable and responsible future.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, ensuring the protection of both laboratory personnel and the environment.
Key Safety and Hazard Information
This compound is a flammable solid that may cause an explosion upon heating.[1][2][3] Adherence to appropriate safety protocols is therefore critical. The following table summarizes key hazard and physical property data.
| Property | Value | Source |
| Physical State | White to light yellow crystalline powder | [2][4] |
| Molecular Formula | C9H9N5OS | [4] |
| Molecular Weight | 235.27 g/mol | [4] |
| Melting Point | 185 - 187 °C | [4] |
| Flash Point | 124 °C / 255.2 °F | [5] |
| GHS Hazard Statements | H228: Flammable solidH240: Heating may cause an explosion | [1][2][3] |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P240: Ground and bond container and receiving equipment.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P501: Dispose of contents/ container to an approved waste disposal plant. | [1][2][3] |
Procedural Steps for Proper Disposal
The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[5] If dust formation is likely, use a particle filter respirator.
-
General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or dust.[3] Ensure adequate ventilation.[3][5] Keep the substance away from heat, sparks, open flames, and hot surfaces.[1][2][3] Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
For non-emergency personnel, avoid substance contact and do not breathe in dust or vapors.[3]
-
Ensure adequate ventilation.[3]
-
Carefully sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[5]
3. Disposal of Unused Chemical and Contaminated Containers:
-
Waste Classification: Unused this compound and its containers should be treated as hazardous waste.
-
Container Management: Do not reuse empty containers. Tightly close the container and label it clearly as "Hazardous Waste: this compound".
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant.[3] This should be done in accordance with all applicable federal, state, and local environmental regulations. Do not release the chemical into the environment.[5]
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is disposal through a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Acetamidophenyl)-5-mercaptotetrazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 1-(3-Acetamidophenyl)-5-mercaptotetrazole. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid and may cause skin, eye, and respiratory irritation.[1] Engineering controls, such as a certified chemical fume hood, should be the primary means of exposure control. In all instances, appropriate PPE must be worn.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness), double-gloved. | Provides splash protection against the chemical. Double-gloving is recommended for handling hazardous powders.[1][2] |
| Eye Protection | ANSI-approved safety goggles. | Protects against dust particles and potential splashes.[1] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects against flammable solids and prevents skin contact.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[1] |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

